N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3
Beschreibung
Eigenschaften
Molekularformel |
C45H65ClN2O10 |
|---|---|
Molekulargewicht |
829.5 g/mol |
IUPAC-Name |
(2E)-2-[(E)-3-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]prop-2-enylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole chloride |
InChI |
InChI=1S/C45H65N2O10.ClH/c1-9-17-49-20-21-51-24-25-53-27-29-55-31-33-57-37-14-16-41-39(35-37)45(4,5)43(47(41)7)12-10-11-42-44(2,3)38-34-36(13-15-40(38)46(42)6)56-32-30-54-28-26-52-23-22-50-19-18-48-8;/h1,10-16,34-35H,17-33H2,2-8H3;1H/q+1;/p-1 |
InChI-Schlüssel |
QGHYDHVFAUHMTA-UHFFFAOYSA-M |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO, DMF, DCM, Water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3: A Versatile Tool for Bioconjugation and Fluorescence Imaging
This guide provides a comprehensive technical overview of N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3, a sophisticated fluorescent probe designed for researchers, scientists, and drug development professionals. We will delve into its molecular architecture, photophysical properties, and the strategic rationale behind its design. Furthermore, this guide will equip you with detailed, field-proven protocols for its application in bioconjugation via copper-catalyzed click chemistry, enabling the precise labeling of biomolecules for advanced fluorescence imaging and analysis.
Molecular Architecture and Design Rationale
This compound is a trifunctional molecule meticulously engineered to combine the desirable properties of a bright and photostable fluorophore, a biocompatible spacer, and a highly specific reactive group for covalent conjugation.
-
The Cy3 Core: At its heart lies the Cyanine3 (Cy3) fluorophore, a member of the cyanine dye family renowned for its brightness and relatively high photostability.[1] The N-methyl substituents on the indolenine rings contribute to the dye's overall stability and photophysical properties.
-
The Propargyl-PEG4 Linker: This component provides the crucial functionality for covalent attachment to biomolecules. The terminal propargyl group contains an alkyne, which is one half of the highly efficient and bioorthogonal "click chemistry" reaction pair.[2]
-
The m-PEG4 Spacer: Two discrete tetraethylene glycol (PEG4) units are incorporated into the linker structure.[3] These hydrophilic PEG spacers are not merely passive linkers; they are critical for improving the overall physicochemical properties of the molecule and the resulting bioconjugate.[4] They enhance aqueous solubility, prevent aggregation, and can shield the conjugate from proteolytic degradation and immunogenic responses.[3][5]
The strategic combination of these three components results in a water-soluble, highly fluorescent probe that can be specifically and efficiently conjugated to azide-modified biomolecules under mild, biocompatible conditions.
Chemical Structure:
Caption: Schematic of this compound.
Core Properties of the Probe
A thorough understanding of the probe's properties is essential for designing robust and reproducible experiments.
Photophysical Properties
The fluorescence characteristics of this probe are primarily dictated by the Cy3 core, although the local environment, including the PEG linkers, can subtly influence these properties.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~555 nm | [6][7][8] |
| Emission Maximum (λem) | ~570 nm | [6][7][8] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [6][9] |
| Fluorescence Quantum Yield (Φ) | ~0.31 | [9] |
| Recommended Laser Lines | 532 nm, 555 nm | [10] |
| Recommended Filter Sets | TRITC / Cy3 | [11] |
Expert Insight: The high molar extinction coefficient indicates efficient light absorption, while the quantum yield reflects a good conversion of absorbed photons into emitted fluorescence, resulting in a bright signal. While Cy3 is known for its good photostability, it is important to note that high laser power and prolonged exposure can still lead to photobleaching.[1] For demanding applications such as super-resolution microscopy, alternative dyes like Alexa Fluor 555 may offer superior photostability.[3][12]
Physicochemical Properties
| Property | Value/Description | Reference(s) |
| Molecular Formula | C₄₅H₆₅ClN₂O₁₀ | [9][13] |
| Molecular Weight | ~829.5 g/mol | [6][9] |
| CAS Number | 2107273-62-9 | [6][9][13] |
| Solubility | Water, DMSO, DMF | [6][9] |
| Storage | -20°C, desiccated, protected from light | [6][9] |
Expert Insight: The inclusion of two PEG4 linkers significantly enhances the water solubility of the otherwise hydrophobic cyanine dye core.[14] This is a critical feature for bioconjugation reactions, which are typically performed in aqueous buffers. Good aqueous solubility minimizes the need for organic co-solvents that can denature proteins and prevents the formation of dye aggregates that can lead to fluorescence quenching and non-specific binding.[4][12]
Application in Bioconjugation: The Power of Click Chemistry
The terminal alkyne group on the propargyl-PEG4 linker is the key to conjugating this probe to biomolecules using the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."
The Causality Behind CuAAC for Bioconjugation
CuAAC is the reaction of choice for many bioconjugation applications due to a set of highly advantageous features:
-
Bioorthogonality: Azides and alkynes are absent in most biological systems. This means the reaction is highly specific and does not interfere with native cellular components.[15]
-
High Efficiency: The reaction proceeds rapidly and with high yields, even at low reactant concentrations, which is typical for biological experiments.[16]
-
Mild Reaction Conditions: The reaction can be performed in aqueous buffers at physiological pH and room temperature, preserving the structure and function of sensitive biomolecules like proteins and antibodies.[15]
-
Stable Product: The resulting triazole linkage is chemically and biologically stable.[2]
Caption: Workflow for CuAAC-mediated bioconjugation.
Experimental Protocols: A Self-Validating System
The following protocols are designed to provide a robust starting point for the fluorescent labeling of azide-modified proteins. It is crucial to optimize reaction conditions for each specific biomolecule and application.
Preparation of Reagents
-
Azide-Modified Protein: Prepare your protein of interest with an azide functionality. This can be achieved through metabolic labeling (e.g., with azidohomoalanine) or by chemical modification of amine or thiol groups with an azide-containing crosslinker. Ensure the protein is in an amine-free and azide-free buffer (e.g., PBS, pH 7.4).
-
Alkyne-PEG-Cy3 Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light.
-
Copper (II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.
-
Ligand (e.g., THPTA): Prepare a 100 mM stock solution of Tris(3-hydroxypropyltriazolylmethyl)amine in deionized water. The ligand is crucial as it accelerates the reaction and protects the biomolecule from oxidative damage by stabilizing the Cu(I) oxidation state.[15]
-
Reducing Agent (Sodium Ascorbate): Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh immediately before use , as ascorbate readily oxidizes in air.[15]
Step-by-Step Labeling Protocol for Proteins
This protocol is adapted for a typical labeling reaction in a 100 µL final volume.
-
Protein Preparation: In a microcentrifuge tube, add your azide-modified protein to a reaction buffer (e.g., PBS) to a final concentration of 1-5 mg/mL. The total volume of the protein solution should be adjusted to accommodate the other reagents.
-
Addition of Alkyne Probe: Add the 10 mM Alkyne-PEG-Cy3 stock solution to the protein solution. A 10- to 20-fold molar excess of the dye over the protein is a good starting point for optimization. Gently vortex to mix.
-
Catalyst Premix: In a separate tube, prepare the catalyst premix. Add 2.5 µL of 20 mM CuSO₄ to 12.5 µL of 100 mM THPTA ligand. This 1:5 molar ratio of copper to ligand is recommended to enhance reaction kinetics and protect the protein.[1] Vortex briefly and let it stand for 1-2 minutes.
-
Initiation of the Click Reaction:
-
Add the entire volume of the catalyst premix (15 µL) to the protein-dye mixture.
-
Immediately add 5 µL of the freshly prepared 100 mM sodium ascorbate solution to initiate the reaction by reducing Cu(II) to the catalytically active Cu(I).[15]
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle shaking or rotation can improve reaction efficiency.
-
Purification: Remove the unreacted dye and catalyst components from the labeled protein. This is a critical step to reduce background fluorescence.
-
Size-Exclusion Chromatography (SEC): Use a desalting column (e.g., Zeba™ Spin Desalting Columns) with a molecular weight cutoff appropriate for your protein. This is the most common and effective method.
-
Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., PBS) using a dialysis cassette with an appropriate molecular weight cutoff.
-
Caption: Experimental workflow for protein labeling via CuAAC.
Advanced Applications and Considerations
The unique properties of this compound make it suitable for a range of advanced applications.
-
Fluorescence Microscopy: Labeled antibodies or proteins can be used to visualize the localization and dynamics of specific targets in fixed or live cells.
-
Flow Cytometry: Quantify cell populations based on the expression of surface or intracellular markers.
-
Super-Resolution Microscopy: Cy3 is a commonly used reporter dye in stochastic optical reconstruction microscopy (STORM), often paired with an activator dye like Alexa Fluor 405 or Cy2.[17] The ability to specifically place a Cy3 molecule via click chemistry is advantageous for these demanding imaging techniques.
Trustworthiness and Self-Validation: To ensure the success of your labeling experiments, it is advisable to perform a small-scale pilot reaction and validate the conjugation. This can be done by running the purified conjugate on an SDS-PAGE gel and visualizing the fluorescence in-gel before Coomassie or silver staining. A fluorescent band corresponding to the molecular weight of your protein confirms successful conjugation. The degree of labeling (DOL) can also be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and ~555 nm (for the Cy3 dye).
Conclusion
This compound is a powerful and versatile tool in the modern bioconjugation toolbox. Its rational design, which combines a high-performance fluorophore with solubility-enhancing PEG linkers and a bioorthogonal reactive group, provides researchers with a reliable means to fluorescently label biomolecules with high specificity and efficiency. By understanding the core principles of its structure and the causality behind the recommended experimental protocols, scientists can confidently apply this probe to unravel complex biological questions in cellular imaging, diagnostics, and drug development.
References
- 1. Unifying Mechanism for Thiol-Induced Photoswitching and Photostability of Cyanine Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cyanine 3 alkyne [equivalent to Cy3® alkyne] | AAT Bioquest [aatbio.com]
- 6. This compound, 2107273-62-9 | BroadPharm [broadpharm.com]
- 7. N-methyl-N'-methyl-O-(mPEG4)-O'-(propargyl-PEG4)-Cy3 - CD Bioparticles [cd-bioparticles.net]
- 8. This compound;2107273-62-9-陕西新研博美生物科技有限公司 [xinyanbm.com]
- 9. Cy3 alkyne | BroadPharm [broadpharm.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]
- 12. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. microscopist.co.uk [microscopist.co.uk]
- 14. Cyanine - Wikipedia [en.wikipedia.org]
- 15. lumiprobe.com [lumiprobe.com]
- 16. arxiv.org [arxiv.org]
- 17. Single-Molecule Super-Resolution Imaging | Nikon’s MicroscopyU [microscopyu.com]
Technical Guide: The Propargyl Group as a Bioorthogonal Linchpin in the N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3 Fluorescent Probe
Executive Summary
The precise covalent labeling of biomolecules is fundamental to advancing research in chemical biology, drug development, and diagnostics. The N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3 is a sophisticated fluorescent probe engineered for this purpose. While the Cyanine 3 (Cy3) core provides a robust fluorescent signal and the dual polyethylene glycol (PEG) linkers confer essential physicochemical benefits, it is the terminal propargyl group that serves as the probe's critical functional element. This guide deconstructs the molecule's architecture to provide an in-depth analysis of the propargyl group's central role as a versatile and efficient chemical handle for bioconjugation, primarily through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."
Architectural Dissection of the Multifunctional Probe
To appreciate the role of the propargyl group, one must first understand the synergistic function of each component within the this compound molecule. The design is modular, with each part engineered to address specific challenges in biomolecule labeling.
The Cy3 Fluorophore: A Bright and Stable Reporter
The core of the probe is the Cyanine 3 (Cy3) dye, a member of the cyanine family renowned for its utility in fluorescence applications.[1] Cy3 is characterized by its bright orange-red fluorescence and high quantum yield.[1][2] It is typically excited around 555 nm and emits light around 570 nm, making it compatible with common laser lines (e.g., 532 nm) and standard TRITC filter sets.[2][3] Its photostability and brightness make it an ideal reporter for a variety of applications, including fluorescence microscopy, immunofluorescence, and nucleic acid labeling.[1][4][5]
Dual PEG4 Spacers: Enhancing Biocompatibility and Function
The molecule incorporates two discrete tetra-ethylene glycol (PEG4) linkers. Polyethylene glycol (PEG) is widely used in bioconjugation to enhance the properties of the conjugated molecule.[6] The key functions of these hydrophilic PEG4 spacers are:
-
Improved Aqueous Solubility: The inherent hydrophobicity of many organic dyes like Cy3 can lead to aggregation and non-specific binding in biological buffers. The PEG linkers significantly increase the probe's solubility in aqueous media.[7][8][9]
-
Reduced Steric Hindrance: The flexible PEG chains act as spacers, physically separating the bulky Cy3 dye from the target biomolecule. This separation minimizes the risk of the dye interfering with the biological activity or conformation of the target.[8][10]
-
Minimized Non-Specific Binding: PEGylation is known to reduce non-specific interactions with proteins and cell surfaces, leading to a better signal-to-noise ratio in imaging and detection experiments.[7][10]
The Propargyl Group: The Gateway to Covalent Ligation
The terminal propargyl group (-CH₂C≡CH) is the architectural linchpin that makes this probe a powerful tool for covalent labeling.[11] This functional group contains a terminal alkyne, which is a highly versatile and reactive moiety for modern bioconjugation.[12][13][14] Its primary role is to serve as a reactive handle for "click chemistry," allowing for the efficient and specific attachment of the entire probe to a target molecule.[15][16]
References
- 1. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]
- 2. Cy3 Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. N-methyl-N'-methyl-O-(mPEG4)-O'-(propargyl-PEG4)-Cy3 - CD Bioparticles [cd-bioparticles.net]
- 4. assaygenie.com [assaygenie.com]
- 5. CY3 on fluorescence microscopy with cyanine dyes Cell labeling Fluorescence staining - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 6. purepeg.com [purepeg.com]
- 7. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 8. Fluorescent dye with PEG linker [schem.jp]
- 9. This compound, 2107273-62-9 | BroadPharm [broadpharm.com]
- 10. The PEG-Fluorochrome Shielding Approach for Targeted Probe Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. medchemexpress.com [medchemexpress.com]
Introduction: Unveiling the Role of N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3 in Targeted Protein Degradation
An In-Depth Technical Guide to CAS 2107273-62-9: A Core Component in Modern Proteolysis-Targeting Chimera (PROTAC) Development
The compound registered under CAS number 2107273-62-9 is identified as N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3 . This molecule is not a therapeutic agent in itself but serves as a sophisticated chemical tool—a fluorescent, bifunctional linker—at the forefront of drug discovery, particularly in the burgeoning field of Proteolysis-Targeting Chimeras (PROTACs).[1][2] PROTACs are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[3][4] This guide, intended for researchers and drug development professionals, provides an in-depth examination of the core properties, applications, and experimental considerations for utilizing this versatile linker in the synthesis and analysis of fluorescently-labeled PROTACs.
Section 1: Physicochemical and Spectroscopic Properties
From a Senior Application Scientist's perspective, a thorough understanding of a linker's properties is paramount for its successful integration into a PROTAC construct. The key attributes of CAS 2107273-62-9 are summarized below. The polyethylene glycol (PEG) backbone is intentionally designed to enhance the aqueous solubility and bioavailability of the resulting PROTAC, which is often a large and hydrophobic molecule.[2][5] The Cy3 fluorophore provides a robust spectroscopic handle for tracking and quantification, while the terminal alkyne group is poised for highly efficient and specific conjugation reactions.[2][6]
| Property | Value | Source |
| CAS Number | 2107273-62-9 | [2] |
| Molecular Formula | C45H65ClN2O10 | [2] |
| Molecular Weight | 829.5 g/mol | [2] |
| Appearance | (Not specified, typically a colored solid) | |
| Solubility | Soluble in Water, DMSO, DMF, DCM | [2] |
| Fluorescence | ||
| Excitation Maximum (λex) | 555 nm | [2] |
| Emission Maximum (λem) | 570 nm | [2] |
| Extinction Coefficient | 150,000 cm⁻¹M⁻¹ | [2] |
| Functional Groups | Terminal Alkyne, Cy3 Fluorophore, PEG Linker | [1][6] |
| Storage Conditions | -20°C, protect from light | [2] |
Section 2: The Strategic Role in PROTAC Technology
PROTACs function by forming a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[3] This proximity induces the E3 ligase to tag the POI with ubiquitin, marking it for degradation by the proteasome.[4] The linker is not a passive spacer; its composition, length, and flexibility are critical determinants of a PROTAC's ability to form a stable and productive ternary complex, and thus, its degradation efficacy.[5][]
Incorporating a fluorescent tag like Cy3 into the linker transforms the PROTAC into a powerful research tool.[8] Fluorescent PROTACs enable:
-
Direct Visualization: Cellular uptake and subcellular localization can be monitored using fluorescence microscopy.[9]
-
Binding Assays: Quantitative binding affinities for the target protein and the E3 ligase can be determined using techniques like fluorescence polarization (FP).[10][11]
-
Kinetic Analysis: The rates of protein degradation can be tracked in real-time within live cells.[12]
The choice of CAS 2107273-62-9 provides a strategic advantage by combining the solubility-enhancing properties of PEG with a bright, stable fluorophore, all connected via a linker ready for "click chemistry" conjugation.
Caption: Mechanism of Action for a Fluorescent PROTAC.
Section 3: Synthesis of Fluorescent PROTACs via Click Chemistry
The terminal alkyne group on CAS 2107273-62-9 is specifically designed for use in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][13] This reaction is exceptionally well-suited for the complex, multi-step syntheses required for PROTACs due to its high efficiency, mild reaction conditions, and bioorthogonality—meaning it does not interfere with other functional groups present in the biological ligands.[][15]
The general synthetic workflow is modular:
-
Prepare Ligands: Synthesize or acquire the POI-binding ligand and the E3 ligase-binding ligand. One of these must be functionalized with an azide group.
-
Conjugation: React the azide-functionalized ligand with the alkyne-containing fluorescent linker (CAS 2107273-62-9) under CuAAC conditions.
-
Purification & Characterization: Purify the resulting fluorescently-labeled intermediate and then conjugate it to the second ligand to complete the PROTAC synthesis.
Caption: Modular Synthesis Workflow for Fluorescent PROTACs.
Section 4: Experimental Protocols
As a self-validating system, these protocols include critical characterization steps to ensure the integrity of the synthesized molecules.
Protocol 4.1: Synthesis of a Fluorescently Labeled Ligand via CuAAC ("Click Chemistry")
This protocol describes the conjugation of an azide-functionalized ligand (e.g., a POI binder) to the alkyne-linker CAS 2107273-62-9.
Materials:
-
Azide-functionalized ligand (Ligand-N₃)
-
This compound (CAS 2107273-62-9)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (Na-Ascorbate)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized water
-
Reverse-phase HPLC system for purification
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Ligand-N₃ in DMSO.
-
Prepare a 10 mM stock solution of the fluorescent linker in DMSO.
-
Prepare a fresh 50 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine 100 µL of the Ligand-N₃ stock solution (1 µmol, 1.0 eq).
-
Add 120 µL of the fluorescent linker stock solution (1.2 µmol, 1.2 eq). The slight excess of the linker ensures complete consumption of the potentially more valuable ligand.
-
Add 200 µL of DMSO to ensure solubility.
-
-
Initiation of "Click" Reaction:
-
Add 40 µL of the CuSO₄ solution (2 µmol, 2.0 eq).
-
Immediately add 40 µL of the sodium ascorbate solution (4 µmol, 4.0 eq). The ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.
-
Vortex the mixture gently for 30 seconds.
-
-
Incubation:
-
Protect the reaction from light by wrapping the tube in aluminum foil.
-
Allow the reaction to proceed at room temperature for 2-4 hours. Reaction progress can be monitored by LC-MS by observing the consumption of the starting materials and the appearance of the product peak with the expected mass.
-
-
Purification:
-
Upon completion, dilute the reaction mixture with 500 µL of a 1:1 mixture of water and acetonitrile.
-
Purify the fluorescently labeled ligand using reverse-phase HPLC. Use a gradient of water/acetonitrile containing 0.1% trifluoroacetic acid (TFA).
-
Collect the fractions corresponding to the product peak and confirm the identity by mass spectrometry.
-
Lyophilize the pure fractions to obtain the product as a solid.
-
Protocol 4.2: Characterization of the Fluorescent PROTAC
After the final conjugation step to attach the second ligand, the complete fluorescent PROTAC must be thoroughly characterized.
1. Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight of the final product.
-
Method: Use high-resolution mass spectrometry (HRMS) via ESI-TOF or Orbitrap.
-
Expected Result: The observed m/z value should match the calculated exact mass of the fluorescent PROTAC.
2. HPLC Analysis:
-
Objective: To assess the purity of the final compound.
-
Method: Analytical reverse-phase HPLC using a UV-Vis detector set to the absorbance maximum of the Cy3 dye (~550 nm) and the absorbance maxima of the ligands.
-
Expected Result: A single major peak, indicating >95% purity.
3. NMR Spectroscopy:
-
Objective: To confirm the structure and the successful formation of the triazole ring from the click reaction.
-
Method: ¹H NMR spectroscopy.
-
Expected Result: The disappearance of the alkyne proton signal and the appearance of a new characteristic signal for the triazole proton (typically in the δ 7.5-8.5 ppm range).
4. Fluorescence Spectroscopy:
-
Objective: To confirm the functionality of the incorporated fluorophore.
-
Method: Measure the fluorescence excitation and emission spectra in a suitable solvent (e.g., DMSO or PBS).
-
Expected Result: The spectra should show excitation and emission maxima consistent with the Cy3 dye (~555 nm and ~570 nm, respectively).[2]
5. Western Blot for Protein Degradation:
-
Objective: To determine the biological activity of the PROTAC.[5]
-
Method: Treat a relevant cell line with varying concentrations of the fluorescent PROTAC. After a set incubation period (e.g., 18-24 hours), lyse the cells and perform a Western blot using an antibody specific for the target protein.
-
Expected Result: A dose-dependent decrease in the band intensity of the target protein compared to a vehicle control. This confirms that the PROTAC is active in inducing protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 2107273-62-9 | BroadPharm [broadpharm.com]
- 3. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]
- 4. bmglabtech.com [bmglabtech.com]
- 5. benchchem.com [benchchem.com]
- 6. N-methyl-N'-methyl-O-(mPEG4)-O'-(propargyl-PEG4)-Cy3 - CD Bioparticles [cd-bioparticles.net]
- 8. benchchem.com [benchchem.com]
- 9. A Chemical Biology Toolbox Targeting the Intracellular Binding Site of CCR9: Fluorescent Ligands, New Drug Leads and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fluorescence based live cell imaging identifies exon 14 skipped hepatocyte growth factor receptor (MET) degraders - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01441G [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 15. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Introduction: The Genesis of a "Click" Chemistry Cornerstone
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a paramount achievement in modern chemical synthesis, often hailed as the "crown jewel" of "click chemistry".[1] Introduced to the scientific lexicon by K.B. Sharpless in 2001, the click chemistry philosophy champions reactions that are modular, high-yielding, wide in scope, and generate only inoffensive byproducts.[2][3][4][5] The CuAAC reaction, discovered independently and concurrently by the groups of Valery Fokin and K. Barry Sharpless in the U.S. and Morten Meldal in Denmark, perfectly embodies these principles.[5][6][7]
This reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an azide.[3] Unlike the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which demands elevated temperatures and often yields a mixture of 1,4 and 1,5-regioisomers, the copper-catalyzed variant proceeds with remarkable efficiency and absolute regioselectivity under mild, often aqueous, conditions.[2][6][8] This dramatic rate acceleration, on the order of 107 to 108, has propelled CuAAC to the forefront of diverse scientific disciplines, including drug discovery, materials science, and bioconjugation.[2][6][9][10]
This guide provides an in-depth exploration of the CuAAC reaction, from its core mechanism to practical, field-proven protocols. It is designed for researchers, scientists, and drug development professionals seeking to harness the power of this exceptional ligation tool.
The Mechanistic Heart of CuAAC: A Tale of Copper Catalysis
The remarkable efficiency and regioselectivity of the CuAAC reaction are rooted in its intricate, copper-mediated mechanism. While initial hypotheses considered a mononuclear copper catalyst, a significant body of experimental and computational evidence now supports a dinuclear copper pathway as the kinetically favored route.[8][11] This understanding is critical for optimizing reaction conditions and troubleshooting unforeseen challenges.
The catalytic cycle can be dissected into several key steps:
-
Formation of the Copper(I) Acetylide: The cycle begins with the coordination of the catalytically active Cu(I) ion to the terminal alkyne. This interaction significantly increases the acidity of the terminal proton, facilitating its removal to form a copper-acetylide intermediate.[11] Kinetic studies have shown a second-order dependence on the copper concentration, suggesting the involvement of a dinuclear Cu(I)-acetylide complex in the rate-determining step.[8][11]
-
Activation of the Azide: The azide then coordinates to one of the copper centers in the dinuclear acetylide complex. This coordination acts to both deliver the azide to the activated alkyne and electronically activate it for the subsequent cycloaddition.[6]
-
Cycloaddition and Ring Formation: The nucleophilic terminal nitrogen of the azide attacks the activated carbon of the copper acetylide, leading to the formation of a six-membered copper-containing ring intermediate.[]
-
Rearrangement and Protonolysis: This intermediate undergoes rearrangement, followed by protonolysis, to release the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the active copper(I) catalyst, allowing the cycle to continue.[]
Caption: The dinuclear copper-mediated mechanism of the CuAAC reaction.
Core Components and Their Strategic Roles
The success of a CuAAC reaction hinges on the judicious selection and use of its core components. Understanding the function of each is paramount for designing robust and reproducible protocols.
| Component | Role & Rationale | Common Examples & Field Insights |
| Copper Source | Provides the catalytically active Cu(I) species.[7] | CuSO₄·5H₂O: The most common precursor, used with a reducing agent. It is inexpensive and readily available.[3][7] Cu(I) Salts (CuI, CuBr): Can be used directly, but are prone to oxidation and may have limited solubility.[7][13] |
| Reducing Agent | Reduces Cu(II) to the active Cu(I) state in situ.[3] | Sodium Ascorbate: The gold standard for its efficiency and compatibility with aqueous systems.[3][14] Insight: Always use freshly prepared solutions as ascorbate can degrade. |
| Ligand | Stabilizes the Cu(I) catalytic center against oxidation and disproportionation, and accelerates the reaction rate.[15][16][17] | THPTA: A water-soluble ligand ideal for bioconjugation, minimizing cytotoxicity.[17][18] TBTA: Effective in organic solvents but has poor water solubility.[18] BTTAA: A newer generation, highly water-soluble ligand that further accelerates the reaction and reduces cytotoxicity.[17][18] Insight: The ligand-to-copper ratio is a critical parameter to optimize, with a 5:1 ratio often recommended for bioconjugations to protect sensitive biomolecules from oxidative damage.[3] |
| Solvent | The medium for the reaction. | Water, PBS: Ideal for bioconjugations. The reaction is often accelerated in water.[2][19] DMSO, DMF, tBuOH/H₂O: Common for small molecule synthesis, especially when reactants have limited aqueous solubility.[7][19] |
| Reactants | The azide and terminal alkyne building blocks. | The reaction is highly tolerant of a wide range of functional groups.[2] Insight: Ensure high purity of starting materials, as impurities can inhibit the catalyst.[20] |
Experimental Protocols: From Small Molecules to Bioconjugates
A self-validating protocol is one where the steps are logically sequenced to ensure the highest probability of success. The order of reagent addition, for instance, is not arbitrary but is designed to prevent catalyst inactivation.[19][20]
Protocol 1: General Procedure for Small Molecule Synthesis
This protocol provides a robust starting point for the synthesis of 1,4-disubstituted 1,2,3-triazoles.
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve the terminal alkyne (1.0 eq) and the azide (1.0-1.1 eq) in a suitable solvent (e.g., tBuOH/H₂O 1:1).
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution. Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 1-5 mol%) to the reaction mixture.
-
Initiation: Add a freshly prepared solution of sodium ascorbate (5-10 mol%) to the reaction mixture.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-12 hours.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The crude product can be purified by column chromatography.[3]
Protocol 2: Bioconjugation - Labeling a Protein with a Fluorescent Dye
This protocol is tailored for the sensitive environment of biomolecules, such as antibodies, and incorporates measures to prevent oxidative damage.
Step-by-Step Methodology:
-
Stock Solution Preparation:
-
Prepare a stock solution of the alkyne-modified protein (e.g., 10 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of the azide-containing fluorescent dye in DMSO (e.g., 10 mM).
-
Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).[21]
-
Prepare a stock solution of a water-soluble ligand like THPTA (e.g., 50 mM in water).[21]
-
Crucially, prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water) immediately before use.[21]
-
-
Order of Addition - The Key to Success:
-
In a reaction tube, combine the alkyne-modified protein solution and the azide-modified dye (a 4 to 10-fold molar excess of the dye is typical).[22]
-
Prepare a premixed catalyst solution by combining the CuSO₄ and THPTA stocks (a 1:5 copper-to-ligand ratio is recommended).[3][21] Let this stand for a few minutes to allow for complex formation.[22]
-
Add the premixed catalyst solution to the protein/dye mixture.
-
Initiate the conjugation by adding the freshly prepared sodium ascorbate solution.[19]
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes, protecting the reaction from light if using a fluorescent dye.[3][22]
-
Purification: Purify the resulting conjugate using a method appropriate for the biomolecule, such as size-exclusion chromatography or affinity purification, to remove unreacted dye and catalyst components.[3][22]
Caption: A typical experimental workflow for a CuAAC bioconjugation reaction.
Troubleshooting and Field-Proven Insights
Even with a robust protocol, challenges can arise. Below is a summary of common issues and their causal explanations, along with expert recommendations.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Catalyst Inactivation: Cu(I) is easily oxidized to inactive Cu(II) by dissolved oxygen.[20][23] | - Ensure the use of a fresh, high-quality reducing agent (sodium ascorbate).[20] - Degas solvents by sparging with an inert gas (Argon or Nitrogen). - Follow the correct order of addition, adding the ascorbate last.[19] |
| Poor Reagent Quality: Impurities in the alkyne or azide can poison the catalyst.[20] | - Verify the purity of starting materials via NMR or Mass Spectrometry.[20] | |
| Slow Reaction Rate | Steric Hindrance: Bulky groups near the reacting moieties can slow the reaction. | - Increase the reaction time and/or gently heat the reaction (e.g., to 40-50°C) if the substrates are stable.[20] - Increase the catalyst and ligand concentration.[3] |
| Biomolecule Degradation | Oxidative Damage: Reactive oxygen species (ROS) can be generated by the Cu/ascorbate system, damaging sensitive amino acid residues.[3] | - Use a higher ligand-to-copper ratio (e.g., 5:1 or greater) to protect the copper center.[3] - Add a scavenger like aminoguanidine to the reaction mixture.[3][24] |
| Side Reactions | Alkyne Homocoupling (Glaser Coupling): An oxygen-mediated side reaction that consumes the alkyne starting material.[20] | - Ensure thorough deoxygenation of the reaction mixture.[20] |
CuAAC in Context: A Comparison with SPAAC
The primary limitation of CuAAC is the inherent cytotoxicity of the copper catalyst, which restricts its application in living systems.[25] This led to the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free alternative.[26] The choice between CuAAC and SPAAC is a critical decision based on the experimental context.
| Feature | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |
| Kinetics | Significantly faster reaction rates.[25][27] | Generally slower reaction rates compared to CuAAC.[25][27] |
| Biocompatibility | Limited for in vivo applications due to copper cytotoxicity.[25] | Excellent; highly biocompatible and suitable for live-cell and in vivo labeling.[25][28] |
| Reactants | Terminal Alkyne + Azide | Strained Cyclooctyne (e.g., DBCO, BCN) + Azide.[25] |
| Catalyst | Requires Cu(I) catalyst, ligand, and reducing agent.[25] | Catalyst-free.[26] |
| Ideal Use Case | In vitro conjugations, material synthesis, drug development where high speed and yield are critical.[25] | Live-cell imaging, in vivo studies, applications requiring high bioorthogonality.[25][27] |
Conclusion: An Enduring Tool for Molecular Construction
The Copper-Catalyzed Azide-Alkyne Cycloaddition is more than just a reaction; it is a testament to a chemical philosophy that prioritizes efficiency, reliability, and simplicity. Its broad functional group tolerance, mild reaction conditions, and exceptional fidelity have cemented its status as an indispensable tool for scientists and researchers. By understanding the intricacies of its mechanism and the rationale behind its experimental execution, professionals in drug development and chemical biology can confidently leverage CuAAC to construct complex molecular architectures and accelerate the pace of discovery.
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Click chemistry - Wikipedia [en.wikipedia.org]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. An Overview of Recent Advances in Biomedical Applications of Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jenabioscience.com [jenabioscience.com]
- 14. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Click reaction ligands | BroadPharm [broadpharm.com]
- 17. vectorlabs.com [vectorlabs.com]
- 18. lumiprobe.com [lumiprobe.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 23. benchchem.com [benchchem.com]
- 24. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3
This guide provides a comprehensive technical overview of the solubility and stability characteristics of N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3, a specialized fluorescent probe designed for advanced bioconjugation applications. This document is intended for researchers, scientists, and drug development professionals who utilize fluorescent labeling and click chemistry in their workflows.
Introduction: Deconstructing the Molecule
This compound is a bespoke chemical entity engineered with three key functional components: a Cy3 fluorescent core, dual polyethylene glycol (PEG4) linkers, and a terminal propargyl group. Understanding the individual contributions of these components is crucial to appreciating the overall performance of the molecule.
-
The Cy3 Core: A member of the cyanine dye family, Cy3 is a bright, orange-red fluorescent dye with an excitation maximum around 555 nm and an emission maximum near 570 nm.[1][2][3] It is known for its high quantum yield and relatively strong photostability, making it a workhorse in fluorescence microscopy and other detection methodologies.[4][5]
-
Dual PEG4 Spacers: The molecule incorporates two discrete tetra-ethylene glycol (PEG4) linkers. PEGylation is a well-established strategy to enhance the hydrophilicity and, consequently, the aqueous solubility of conjugated molecules.[6][7] These flexible spacers also mitigate steric hindrance, potentially improving the accessibility of the reactive group and the fluorescent core.
-
The Propargyl Group: This terminal alkyne functionality is the reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[6] This highly efficient and specific reaction allows for the covalent attachment of this dye to molecules bearing an azide group.
A diagram illustrating the conceptual structure of the molecule is presented below.
Caption: Conceptual diagram of the key functional components of the molecule.
Solubility Profile: A Balance of Hydrophilicity and Hydrophobicity
The solubility of this compound is a direct consequence of its hybrid chemical nature. While the core Cy3 dye can exhibit some hydrophobicity, the presence of the dual PEG4 linkers is specifically designed to significantly enhance its solubility in aqueous media.[6][7]
Expected Solubility:
| Solvent Class | Expected Solubility | Rationale |
| Aqueous Buffers (e.g., PBS, Tris) | Good | The hydrophilic PEG4 chains will readily interact with water molecules, facilitating dissolution. |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | Excellent | These solvents are generally effective at dissolving a wide range of organic molecules, including both the cyanine dye core and the PEG linkers. |
| Polar Protic Solvents (e.g., Methanol, Ethanol) | Moderate to Good | These solvents should be capable of solvating the molecule, although solubility might be slightly less than in DMSO or DMF. |
| Nonpolar Organic Solvents (e.g., Hexane, Toluene) | Poor | The hydrophilic PEG linkers and the charged nature of the Cy3 dye are incompatible with nonpolar environments. |
Experimental Protocol for Determining Solubility
To quantitatively assess the solubility of this compound, the "shake-flask" method is a reliable and widely used approach.[8]
Objective: To determine the saturation concentration of the dye in various solvents.
Materials:
-
This compound solid
-
Selected solvents (e.g., deionized water, PBS pH 7.4, DMSO, ethanol)
-
Vials with screw caps
-
Vortex mixer
-
Orbital shaker at a controlled temperature
-
Centrifuge
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of the solid dye to a known volume of each solvent in separate vials. The exact amount should be more than what is expected to dissolve.
-
Tightly cap the vials.
-
-
Equilibration:
-
Vortex each vial vigorously for 2 minutes to facilitate initial dissolution.
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) and shake for 24-48 hours to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After equilibration, let the vials stand to allow the undissolved solid to settle.
-
Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet any remaining solid.
-
-
Quantification of Dissolved Dye:
-
Carefully collect a known volume of the supernatant, being cautious not to disturb the pellet.
-
Prepare a series of dilutions of the supernatant in the respective solvent.
-
Measure the absorbance of each dilution at the maximum absorbance wavelength of Cy3 (~555 nm) using a UV-Vis spectrophotometer.
-
Create a standard curve using known concentrations of the dye in the same solvent to determine the concentration of the saturated solution.
-
-
Calculation:
-
Calculate the solubility in mg/mL or molarity based on the concentration of the undiluted supernatant determined from the standard curve.
-
The workflow for this protocol is illustrated below.
Caption: Experimental workflow for determining dye solubility.
Stability Profile: Considerations for Storage and Use
The stability of this compound is influenced by several factors, including temperature, light exposure, pH, and the presence of oxidizing or reducing agents.
Key Stability Considerations:
-
Thermal Stability: As a complex organic molecule, prolonged exposure to high temperatures can lead to degradation. For long-term storage, it is advisable to keep the compound in a solid, desiccated form at -20°C.[9] Solutions should be prepared fresh, but if short-term storage is necessary, they should be kept at 2-8°C and protected from light.
-
Photostability: Cy3 is known to be relatively photostable compared to some other fluorescent dyes.[5] However, all fluorescent molecules are susceptible to photobleaching upon prolonged exposure to high-intensity light.[10] To minimize photobleaching during experiments, it is recommended to use the lowest possible excitation intensity and exposure times.
-
pH Stability: The fluorescence of Cy3 is generally stable over a broad pH range.[5] However, extreme pH values should be avoided as they can lead to the hydrolysis of the ester linkages within the molecule or degradation of the cyanine core.
-
Chemical Stability: The propargyl group is generally stable under typical bioconjugation conditions but can be susceptible to hydration, particularly in the presence of certain metal catalysts.[11][12] The ester linkages in the PEG arms could be prone to hydrolysis under strongly acidic or basic conditions.
Experimental Protocol for Accelerated Stability Testing
Accelerated stability testing at elevated temperatures can be used to predict the long-term stability of the dye at recommended storage conditions.[13][14]
Objective: To assess the degradation of the dye over time at elevated temperatures.
Materials:
-
This compound solution at a known concentration in a relevant buffer (e.g., PBS).
-
Temperature-controlled incubators (e.g., 4°C, 25°C, 40°C).
-
Amber vials to protect from light.
-
UV-Vis spectrophotometer or fluorescence plate reader.
-
HPLC system for more detailed degradation analysis (optional).
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the dye in the desired buffer.
-
Aliquot the solution into multiple amber vials to avoid repeated freeze-thaw cycles of a single stock.
-
-
Storage Conditions:
-
Place sets of vials in incubators at different temperatures (e.g., a control at 4°C, and accelerated conditions at 25°C and 40°C).
-
-
Time Points:
-
At designated time points (e.g., 0, 1 week, 2 weeks, 4 weeks, 8 weeks), remove one vial from each temperature condition for analysis.
-
-
Analysis:
-
Allow the vials to equilibrate to room temperature.
-
Measure the absorbance spectrum of the solution to check for changes in the peak absorbance and shape. A decrease in absorbance at ~555 nm indicates degradation.
-
Alternatively, measure the fluorescence intensity.
-
For a more in-depth analysis, HPLC can be used to separate and quantify the parent molecule and any degradation products.
-
-
Data Interpretation:
-
Plot the percentage of remaining dye (based on absorbance or fluorescence relative to the time 0 sample) versus time for each temperature.
-
The rate of degradation at the recommended storage temperature can be extrapolated from the degradation rates at elevated temperatures using the Arrhenius equation.[14]
-
Caption: Workflow for accelerated stability testing.
Experimental Protocol for Photostability Assessment
Objective: To quantify the rate of photobleaching upon exposure to excitation light.
Materials:
-
This compound solution.
-
Fluorescence microscope with a light source and appropriate filters for Cy3.
-
Microscope slide and coverslip.
-
Image analysis software.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the dye in a suitable buffer.
-
Mount a small volume of the solution on a microscope slide and cover with a coverslip.
-
-
Imaging:
-
Place the slide on the microscope stage and bring the sample into focus.
-
Acquire an initial image (time 0) using a defined excitation intensity and exposure time.
-
Continuously expose the same field of view to the excitation light.
-
Acquire images at regular intervals (e.g., every 10 seconds) for a set duration (e.g., 5 minutes).
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of the illuminated region in each image.
-
Normalize the intensity values to the initial intensity at time 0.
-
Plot the normalized fluorescence intensity as a function of exposure time. The rate of decay represents the photobleaching rate.
-
Summary and Recommendations
This compound is a well-designed fluorescent probe with properties tailored for bioconjugation. Its PEGylated structure confers good aqueous solubility, a critical feature for biological applications. While the Cy3 core offers robust fluorescence, appropriate handling and storage are essential to maintain its stability and performance.
Key Recommendations:
-
Storage: Store the solid compound at -20°C, protected from light and moisture. Prepare aqueous solutions fresh and use them promptly. If short-term storage of solutions is necessary, keep them at 4°C in the dark.
-
Solvent Choice: For most applications, aqueous buffers (e.g., PBS) are suitable. For preparing concentrated stock solutions, DMSO or DMF are excellent choices.
-
Experimental Conditions: To minimize photobleaching, use neutral pH buffers, avoid prolonged exposure to light, and use the lowest practical excitation power and exposure times during fluorescence imaging.
By following the guidelines and protocols outlined in this document, researchers can effectively utilize this compound and ensure the generation of reliable and reproducible data.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Estimation of aqueous solubility of organic compounds by using the general solubility equation. | Semantic Scholar [semanticscholar.org]
- 4. Optimization of Cyanine Dye Stability and Analysis of FRET Interaction on DNA Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. This compound, 2107273-62-9 | BroadPharm [broadpharm.com]
- 7. N-methyl-N'-methyl-O-(mPEG4)-O'-(propargyl-PEG4)-Cy3 - CD Bioparticles [cd-bioparticles.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Stability of fluorescent antibody conjugates stored under various conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Hydration of Propargyl Esters Catalyzed by Gold(I) Complexes with Phosphoramidite Calix[4]pyrrole Cavitands as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. criver.com [criver.com]
- 14. edaegypt.gov.eg [edaegypt.gov.eg]
Methodological & Application
How to perform click chemistry with N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3
Application Note & Protocol
High-Efficiency Fluorescent Labeling of Azide-Modified Biomolecules via Copper-Catalyzed Click Chemistry Using a Water-Soluble Propargyl-Cy3 Reagent
Audience: Researchers, scientists, and drug development professionals engaged in bioconjugation, molecular imaging, and assay development.
Abstract: This document provides a comprehensive technical guide for the fluorescent labeling of azide-modified biomolecules using N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3. We delve into the scientific principles of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), present a detailed, field-proven protocol for protein labeling, and offer insights into reaction optimization and troubleshooting. The protocol emphasizes the use of a water-soluble copper-chelating ligand (THPTA) to maximize conjugation efficiency while preserving biomolecule integrity. By following this guide, researchers can achieve robust, reproducible labeling for applications ranging from fluorescence microscopy to flow cytometry and beyond.
Reagent Profile: this compound
This reagent is a highly versatile tool for fluorescence labeling, engineered with three key components: a reactive alkyne, a hydrophilic spacer, and a bright fluorophore.
Chemical Structure:
-
Propargyl Group (Alkyne): A terminal alkyne that serves as the reactive handle for the click reaction with an azide-modified target.
-
Dual PEG4 Spacer: Two polyethylene glycol (PEG) units confer significant advantages, including enhanced water solubility of the reagent and the final conjugate, reduced aggregation, and minimization of steric hindrance between the biomolecule and the dye[1][2][3][4].
-
Cy3 Dye: A bright and photostable cyanine dye, ideal for fluorescent detection. It is readily detected by instruments equipped with standard TRITC filter sets[5].
Specifications Table:
| Property | Value | Source(s) |
| Molecular Weight | 829.5 g/mol | [6] |
| Excitation Max (λex) | ~555 nm | [6] |
| Emission Max (λem) | ~570 nm | [6] |
| Molar Extinction Coeff. | 150,000 M⁻¹cm⁻¹ at 555 nm | [6][7] |
| Reactive Group | Terminal Alkyne (Propargyl) | [6] |
| Solubility | Water, DMSO, DMF | [6] |
Storage and Handling: Store the lyophilized solid at -20°C, protected from light and moisture. Prepare stock solutions in anhydrous DMSO or DMF and store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
The Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The covalent labeling of a target molecule with this reagent is achieved through CuAAC, a cornerstone of "click chemistry." This reaction is exceptionally specific, forming a stable triazole linkage between the alkyne on the Cy3 reagent and an azide group on the biomolecule[8][9]. The reaction is bioorthogonal, meaning the reactive groups (azides and alkynes) are absent in native biological systems, thus preventing side reactions with other functional groups[9][10].
Reaction Mechanism: The reaction requires a Copper(I) catalyst, which is typically generated in situ from a Copper(II) source (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate)[11][12].
The Critical Role of the Ligand (THPTA): While the Cu/ascorbate system is effective, it can generate reactive oxygen species (ROS) that may damage sensitive biomolecules like proteins[11]. To mitigate this, a water-soluble, copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is essential. THPTA serves two key functions:
-
Accelerates the Reaction: It stabilizes the active Cu(I) catalytic species, dramatically increasing the reaction rate[13].
-
Protects the Biomolecule: It prevents copper-mediated oxidative damage, preserving the structure and function of the target[10][11].
Detailed Protocol: Labeling an Azide-Modified Protein
This protocol provides a robust starting point for labeling 1 mg of an azide-modified protein (e.g., an antibody at ~150 kDa). Reactions can be scaled as needed.
A. Materials and Reagents
-
Azide-modified protein (in an azide-free buffer, e.g., PBS pH 7.4)
-
Propargyl-PEG4-Cy3 Reagent (e.g., BroadPharm BP-23023)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Deionized water (ddH₂O)
-
Purification column (e.g., size-exclusion chromatography/desalting column)
B. Preparation of Stock Solutions
-
Propargyl-PEG4-Cy3 (10 mM): Dissolve 0.83 mg of the reagent in 100 µL of anhydrous DMSO.
-
CuSO₄ (20 mM): Dissolve 5.0 mg of CuSO₄·5H₂O in 1 mL of ddH₂O.
-
THPTA (50 mM): Dissolve 21.7 mg of THPTA in 1 mL of ddH₂O.
-
Catalyst Premix (Cu-THPTA): Prepare fresh just before use. Mix 1 volume of 20 mM CuSO₄ with 5 volumes of 50 mM THPTA. This creates a solution with a 5:1 ligand-to-copper ratio, which is crucial for protecting the protein[11][12].
-
Sodium Ascorbate (100 mM): Prepare fresh just before use. Dissolve 19.8 mg of sodium ascorbate in 1 mL of ddH₂O.
C. Step-by-Step Labeling Procedure
-
Prepare Protein: In a microcentrifuge tube, start with your azide-modified protein. For this example, we use 1 mg of a 150 kDa antibody in 200 µL of PBS, pH 7.4. This is a concentration of ~33.3 µM.
-
Add Alkyne-Dye: Add a 5 to 10-fold molar excess of the Propargyl-PEG4-Cy3 reagent. For a 10-fold excess, add 3.3 µL of the 10 mM stock solution. Mix gently by pipetting.
-
Scientist's Note: Starting with a molar excess of the dye ensures the reaction goes to completion. The optimal ratio may need to be determined empirically for your specific protein[14].
-
-
Add Catalyst: Add the freshly prepared Cu-THPTA catalyst premix to a final copper concentration of 0.25-0.5 mM. To achieve 0.5 mM in a ~210 µL final volume, add 5.25 µL of the premix. Mix gently.
-
Initiate Reaction: Add the freshly prepared 100 mM sodium ascorbate to a final concentration of 2.5-5 mM. To achieve 5 mM, add 10.5 µL of the stock solution. The total reaction volume will now be approximately 219 µL.
-
Scientist's Note: The reducing agent is added last to initiate the formation of the active Cu(I) catalyst in the presence of all other components.
-
-
Incubate: Protect the reaction from light and incubate at room temperature for 1-2 hours. Gentle mixing (e.g., on a rotator) can be beneficial but is often not required.
D. Post-Reaction Purification It is critical to remove the unreacted dye and catalyst components. Size-exclusion chromatography (e.g., a desalting column like a PD-10 or Zeba™ spin column) is highly effective for purifying proteins[14][15][].
-
Equilibrate the desalting column with PBS, pH 7.4, according to the manufacturer's instructions.
-
Apply the entire reaction mixture to the column.
-
Elute the protein conjugate with PBS, collecting the colored, protein-containing fractions. The larger protein conjugate will elute first, while the smaller, unreacted dye molecules are retained and elute later.
Quantification of Labeling Efficiency
The Degree of Labeling (DOL), or the average number of dye molecules per protein, is a critical quality control parameter[17][18]. It can be determined using UV-Vis spectrophotometry.
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and ~555 nm (Aₘₐₓ).
-
Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm. A correction factor (CF) for Cy3 is typically around 0.08.
-
Protein Conc. (M) = [A₂₈₀ – (Aₘₐₓ × CF)] / ε_protein
-
-
Calculate the concentration of the dye.
-
Dye Conc. (M) = Aₘₐₓ / ε_dye
-
-
Calculate the DOL.
-
DOL = Dye Conc. (M) / Protein Conc. (M)
-
Example Calculation Table:
| Parameter | Symbol | Value |
| Molar Extinction Coeff. of Protein (IgG) | ε_protein | 210,000 M⁻¹cm⁻¹ |
| Molar Extinction Coeff. of Cy3 Dye | ε_dye | 150,000 M⁻¹cm⁻¹ |
| Correction Factor for Cy3 at 280 nm | CF | 0.08 |
| Measured Absorbance at 280 nm | A₂₈₀ | 0.75 |
| Measured Absorbance at 555 nm | Aₘₐₓ | 0.60 |
| Calculated Protein Concentration | [Protein] | 3.34 x 10⁻⁶ M |
| Calculated Dye Concentration | [Dye] | 4.00 x 10⁻⁶ M |
| Calculated Degree of Labeling | DOL | ~1.2 |
Scientist's Note: For most applications, a DOL between 1 and 3 is ideal. A DOL that is too high can lead to fluorescence quenching and may affect protein function, while a DOL that is too low results in a weak signal[14][17].
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Labeling | 1. Inefficient azide incorporation into the target biomolecule. 2. Degraded sodium ascorbate solution. 3. Buffer contains interfering substances (e.g., EDTA, Tris, sodium azide). 4. Insufficient dye concentration. | 1. Verify the presence of the azide group on your target. 2. Always prepare sodium ascorbate solution fresh. 3. Perform a buffer exchange into a non-interfering buffer like PBS or HEPES. 4. Increase the molar excess of the Propargyl-Cy3 reagent (e.g., to 15-20x). |
| Protein Precipitation | 1. Oxidative damage to the protein. 2. High concentration of organic co-solvent (DMSO). | 1. Ensure the THPTA:Cu ratio is at least 5:1. Consider de-gassing buffers to remove oxygen.[11] 2. Keep the final DMSO concentration below 5-10% (v/v). |
| High Background Signal | Incomplete removal of unreacted fluorescent dye. | Improve purification. Use a longer size-exclusion column or perform a second round of purification. |
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. chempep.com [chempep.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Cyanine - Wikipedia [en.wikipedia.org]
- 6. This compound, 2107273-62-9 | BroadPharm [broadpharm.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 9. interchim.fr [interchim.fr]
- 10. de.lumiprobe.com [de.lumiprobe.com]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jenabioscience.com [jenabioscience.com]
- 13. mdpi.com [mdpi.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 17. support.nanotempertech.com [support.nanotempertech.com]
- 18. ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-step guide for oligonucleotide conjugation with N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3
Application Note & Protocol
Topic: Step-by-Step Guide for Oligonucleotide Conjugation with N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bridging Oligonucleotides with Advanced Fluorophores
The functionalization of oligonucleotides is a cornerstone of modern molecular biology, diagnostics, and therapeutic development. Conjugating oligonucleotides to molecules like fluorescent dyes enables their use as probes in a wide array of applications, including fluorescence in situ hybridization (FISH), flow cytometry, and high-resolution microscopy.[1][2] The specific reagent, this compound, offers a sophisticated tool for this purpose. It combines the bright and photostable orange-fluorescent Cy3 dye with a hydrophilic polyethylene glycol (PEG) spacer.[1][3][4] PEGylation enhances the solubility of the conjugate and can reduce steric hindrance, potentially improving hybridization efficiency and reducing non-specific interactions.[5][6][][8]
This guide details the conjugation of an azide-modified oligonucleotide to this reagent via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click chemistry" reaction.[9][10] The terminal propargyl (alkyne) group on the Cy3 reagent reacts with an azide group on the oligonucleotide to form a highly stable triazole linkage.[10][11] This reaction is noted for its high yield, specificity, and compatibility with biomolecules under mild, aqueous conditions.[11][12][13][14] We will provide a comprehensive, step-by-step protocol covering the conjugation reaction, purification by High-Performance Liquid Chromatography (HPLC), and characterization by UV-Vis spectroscopy and Mass Spectrometry.
Principle of the Reaction: The CuAAC "Click" Chemistry Pathway
The conjugation process is centered on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction is a highly efficient and bio-orthogonal method for covalently linking two molecules.[11] In this specific application, the two components are:
-
The Azide-Modified Oligonucleotide: The oligonucleotide must be synthesized or modified to contain a terminal or internal azide (-N₃) functional group. This is the point of attachment.
-
The Propargyl-PEG-Cy3 Reagent: This molecule contains a terminal alkyne (-C≡CH) group, which is the other half of the reactive pair.[3][4]
The reaction is catalyzed by a Copper(I) (Cu⁺) species, which is typically generated in situ from a Copper(II) salt (e.g., CuSO₄) and a reducing agent, most commonly sodium ascorbate.[13][14] The presence of a stabilizing ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA), is often used to protect the Cu(I) catalyst from oxidation and improve reaction efficiency.[15] The reaction proceeds rapidly under mild conditions to form a stable and inert 1,2,3-triazole ring, covalently linking the oligonucleotide to the Cy3 dye.
Caption: The CuAAC reaction mechanism for oligonucleotide conjugation.
PART 1: Experimental Protocols
This section provides the detailed methodologies for the entire workflow, from initial reaction setup to final product characterization.
Overall Experimental Workflow
The process follows a logical sequence of synthesis, purification, and analysis. Each step is critical for obtaining a high-purity final product.
Caption: Overall experimental workflow for oligonucleotide-Cy3 conjugation.
Materials and Reagents
-
Oligonucleotide: Azide-modified oligonucleotide, desalted (1-5 mM stock in nuclease-free water).
-
Dye Reagent: this compound (e.g., 10 mM stock in anhydrous DMSO).
-
Copper(II) Sulfate (CuSO₄): 20 mM stock in nuclease-free water.
-
Sodium Ascorbate: 100 mM stock in nuclease-free water. (Must be prepared fresh).
-
Tris(benzyltriazolylmethyl)amine (TBTA): 50 mM stock in DMSO.
-
Buffers:
-
Equipment:
Protocol 1: CuAAC "Click" Conjugation Reaction
This protocol details the covalent linking of the azide-oligonucleotide with the propargyl-Cy3 reagent.
Scientist's Note: The success of the CuAAC reaction is highly dependent on the active Cu(I) catalyst. Dissolved oxygen can oxidize Cu(I) to the inactive Cu(II) state.[22] Therefore, using freshly prepared sodium ascorbate is critical, and degassing solutions, while not always necessary for small scales, is good practice.[22] Avoid using Tris or phosphate buffers in high concentrations directly with the copper solution, as they can sometimes interfere with the catalyst.[22]
-
Prepare the Oligonucleotide Mixture: In a 1.5 mL microcentrifuge tube, combine the following:
-
Azide-Modified Oligonucleotide (1-5 mM stock): 10 µL (adjust volume based on desired scale).
-
0.1 M Sodium Phosphate Buffer (pH 7.2): Adjust volume to bring the total reaction volume to 100 µL.
-
-
Add the Cy3 Reagent: Add 2 to 5 molar equivalents of the this compound stock solution to the oligonucleotide mixture. For example, if you started with 10 nmol of oligonucleotide, add 20-50 nmol of the dye. A slight excess of the dye helps drive the reaction to completion.[22]
-
Prepare the Catalyst Premix: In a separate tube, prepare the catalyst solution immediately before use. Add the components in the following order to prevent precipitation:
-
Copper(II) Sulfate (20 mM): 2.5 µL
-
TBTA Ligand (50 mM): 5.0 µL
-
Vortex briefly to mix.
-
-
Initiate the Reaction:
-
Add the 7.5 µL of the catalyst premix to the oligonucleotide/dye mixture.
-
Add 5 µL of freshly prepared 100 mM Sodium Ascorbate.
-
Vortex the tube gently to ensure thorough mixing.
-
-
Incubate: Incubate the reaction at room temperature or at 37-45°C for 1-4 hours.[15] Higher temperatures can accelerate the reaction. For complex oligonucleotides that may have significant secondary structure, incubation at a higher temperature can improve accessibility of the azide group.[22]
-
Stop the Reaction (Optional): The reaction can be stopped by adding EDTA to chelate the copper or proceed directly to purification. For long-term storage of the crude product, quenching is recommended.
Protocol 2: Purification by Reversed-Phase HPLC (RP-HPLC)
Purification is essential to separate the final conjugate from unreacted oligonucleotide, free dye, and reaction components. RP-HPLC separates molecules based on hydrophobicity.[18] The addition of the hydrophobic Cy3 dye and PEG linker will cause the conjugated oligonucleotide to have a longer retention time than the unlabeled oligonucleotide.[5]
-
Prepare the HPLC:
-
Sample Injection: Inject the crude reaction mixture onto the equilibrated column.
-
Elution Gradient: Elute the products using a linear gradient of acetonitrile (Mobile Phase B). A typical gradient is 5% to 50% Mobile Phase B over 30-40 minutes.[16][17] This gradient may need to be optimized based on the length and sequence of your oligonucleotide.
-
Fraction Collection: Collect the peaks as they elute. You will typically observe three main peaks:
-
Peak 1 (Early Elution): Unreacted, hydrophilic azide-oligonucleotide. Will show a strong signal at 260 nm but little to no signal at 550 nm.
-
Peak 2 (Late Elution): The desired Oligonucleotide-Cy3 conjugate. This peak will show strong absorbance at both 260 nm and 550 nm.[16]
-
Peak 3 (Variable Elution): Free/hydrolyzed Cy3 dye. Will have a strong signal at 550 nm and a smaller signal at 260 nm.
-
-
Post-Purification Processing:
-
Combine the fractions corresponding to the desired conjugate peak.
-
Lyophilize the pooled fractions to dryness using a SpeedVac to remove the HPLC solvents.
-
Resuspend the purified conjugate pellet in nuclease-free water or a suitable storage buffer (e.g., TE buffer).
-
Protocol 3: Characterization of the Final Conjugate
This final step validates the success of the conjugation and purification, ensuring the product's identity and purity.
-
UV-Vis Spectroscopy:
-
Measure the absorbance of the purified conjugate solution at 260 nm and 550 nm.
-
The ratio of A₂₆₀/A₅₅₀ can be used to estimate the degree of labeling and confirm the presence of both the oligonucleotide and the dye. The dye-labeled oligonucleotide will have a higher A₂₆₀ to λₘₐₓ ratio than the free dye.[16]
-
The concentration of the oligonucleotide can be determined using its extinction coefficient at 260 nm, though the contribution from the dye at this wavelength should be accounted for for precise quantification.
-
-
Mass Spectrometry (MS):
-
Analyze the purified conjugate using either MALDI-TOF or ESI-MS to confirm its molecular weight.[21]
-
Calculation of Expected Mass:
-
Mass_Expected = Mass_Azide-Oligo + Mass_Propargyl-PEG-Cy3
-
-
The observed mass should match the calculated theoretical mass. This provides definitive confirmation that the conjugation was successful and that the correct product was isolated. MS can also reveal the presence of any impurities not separated by HPLC.[21]
-
PART 2: Data Presentation and Troubleshooting
Summary of Expected Results
| Parameter | Unconjugated Oligonucleotide | Free Cy3 Dye | Oligo-Cy3 Conjugate (Product) |
| RP-HPLC Retention Time | Shorter | Variable | Longer than unconjugated oligo |
| UV-Vis Absorbance | Peak at ~260 nm | Peak at ~550 nm | Peaks at both ~260 nm and ~550 nm |
| Mass Spectrometry (MW) | Theoretical Mass of Starting Oligo | Theoretical Mass of Dye Reagent | Theoretical Mass of Oligo + Dye Reagent |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | Inactive Catalyst: The Cu(I) was oxidized to Cu(II) by dissolved oxygen.[22] | Prepare fresh sodium ascorbate solution immediately before use. Degas buffer solutions if the problem persists.[22] |
| Reagent Degradation: The azide or alkyne functionalities have degraded due to improper storage. | Ensure reagents are stored correctly (e.g., anhydrous conditions for reactive esters, protection from light for dyes). Verify reagent quality.[22] | |
| Oligonucleotide Secondary Structure: The azide group is sterically hindered and inaccessible.[22] | Increase the reaction temperature to 45-55°C to help denature secondary structures. Consider redesigning the oligo to place the azide in a more accessible location. | |
| Incorrect Stoichiometry: Insufficient amount of the Cy3-alkyne reagent was used. | Increase the molar excess of the alkyne-dye reagent to 5-10 equivalents to drive the reaction.[22] | |
| Multiple Product Peaks in HPLC | Incomplete Reaction: The reaction did not go to completion, leaving starting material. | Increase reaction time, temperature, or the molar excess of the limiting reagent. |
| Oligonucleotide Impurities: The starting oligonucleotide sample was not pure. | Ensure the starting azide-modified oligonucleotide is of high purity (HPLC or PAGE purified). | |
| Dye Isomers or Degradation: The Cy3 dye may have isomers or degraded during the reaction or storage. | Protect the dye from light at all stages. Use high-purity dye reagents. | |
| Mass Spec shows No Product Mass | Poor Ionization of Conjugate: The conjugate may not ionize well under the chosen MS conditions. | Consult with a mass spectrometry specialist to optimize the method. The behavior of a conjugate is often governed by the oligonucleotide component.[20] |
| Purification Failure: The wrong HPLC peak was collected. | Re-run the HPLC and carefully analyze the dual-wavelength chromatogram to correctly identify the product peak.[16] |
References
- 1. lifetein.com [lifetein.com]
- 2. Structure and properties of CY3 - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 3. N-methyl-N'-methyl-O-(mPEG4)-O'-(propargyl-PEG4)-Cy3 - CD Bioparticles [cd-bioparticles.net]
- 4. This compound, 2107273-62-9 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. PEG-Oligonucleotide Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 8. Oligonucleotides conjugated with short chemically defined polyethylene glycol chains are efficient antisense agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. sg.idtdna.com [sg.idtdna.com]
- 11. glenresearch.com [glenresearch.com]
- 12. browngroupnucleicacidsresearch.org.uk [browngroupnucleicacidsresearch.org.uk]
- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jenabioscience.com [jenabioscience.com]
- 15. glenresearch.com [glenresearch.com]
- 16. How do you purify oligonucleotide conjugates by HPLC? | AAT Bioquest [aatbio.com]
- 17. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 18. atdbio.com [atdbio.com]
- 19. agilent.com [agilent.com]
- 20. DSpace [kuscholarworks.ku.edu]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. benchchem.com [benchchem.com]
Application Notes and Protocols: A Guide to Using Propargyl-PEG-Cy3 Linkers in PROTAC Development
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's native ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker: one ligand binds to the POI, and the other recruits an E3 ubiquitin ligase.[2] The linker is a critical component of PROTAC design, as its length, rigidity, and physicochemical properties significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation.[3][4]
Polyethylene glycol (PEG) linkers are frequently incorporated into PROTACs due to their hydrophilicity, which can improve the solubility, cell permeability, and pharmacokinetic properties of the resulting molecule.[5][6][7] The introduction of functional handles into these linkers allows for the modular and efficient synthesis of PROTAC libraries.[8][9] This guide focuses on a specific class of functionalized linkers: those featuring a terminal propargyl group for "click" chemistry and a Cy3 fluorescent dye. While a specific molecule named "N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3" is not commercially cataloged, this document will serve as a comprehensive guide to the synthesis, characterization, and application of functionally equivalent Propargyl-PEG-Cy3 linkers in PROTAC development.
The incorporation of a fluorescent tag like Cy3 provides a powerful tool for researchers, enabling direct visualization of PROTACs in cells and facilitating the measurement of cellular uptake, target engagement, and degradation kinetics.[10][11] The propargyl group serves as a versatile handle for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry, allowing for the stable and specific conjugation of the linker to an azide-modified ligand.[12][]
Key Features and Advantages
A Propargyl-PEG-Cy3 linker offers a unique combination of features beneficial for PROTAC research:
-
Modular Synthesis via Click Chemistry: The terminal propargyl group allows for a highly efficient and specific CuAAC reaction with an azide-functionalized ligand (either for the POI or the E3 ligase).[14] This modular approach simplifies the synthesis of diverse PROTAC libraries.[8][15]
-
Enhanced Physicochemical Properties: The PEG spacer improves aqueous solubility and can enhance cell permeability, which are often challenges in PROTAC development.[3][6][16] The flexibility of the PEG chain can also be critical for achieving the optimal orientation for ternary complex formation.[5]
-
Fluorescent Visualization: The covalently attached Cy3 dye enables direct tracking of the PROTAC. This is invaluable for a range of cell-based assays, including:
-
Real-time Kinetic Analysis: Fluorescently labeled PROTACs can be used to monitor the kinetics of protein degradation in live cells, providing deeper insights into the mechanism of action.[18][22]
Applications in PROTAC Research
The unique properties of a Propargyl-PEG-Cy3 linker enable a wide array of applications to accelerate PROTAC development and characterization.
Synthesis of Fluorescent PROTACs
The primary application is the synthesis of a fluorescent PROTAC for mechanistic studies. The modular nature of click chemistry allows for the straightforward assembly of the final heterobifunctional molecule.
Cellular Uptake and Distribution Studies
A fundamental question in PROTAC development is whether the molecule can efficiently enter cells and reach its target.
-
Confocal Microscopy: Allows for the direct visualization of the fluorescent PROTAC within the cell, providing qualitative information on its uptake and subcellular localization (e.g., cytoplasm vs. nucleus).[17]
-
Flow Cytometry: Provides a high-throughput method to quantify the amount of PROTAC taken up by a large population of cells, enabling dose-response studies.[17][23]
Target Engagement Assays
Confirming that the PROTAC binds to its intended target within the cell is a critical step.
-
Fluorescence Polarization (FP): This technique can measure the binding of the fluorescent PROTAC to its target protein in vitro.[20][24] A change in polarization occurs as the larger protein-PROTAC complex tumbles more slowly in solution than the free PROTAC.
-
NanoBRET™ Assays: Bioluminescence Resonance Energy Transfer (BRET) assays can be adapted to measure target engagement in live cells.[21][25] For example, a competition assay can be designed where the fluorescent PROTAC competes with a known binder.
Monitoring Protein Degradation
The ultimate goal of a PROTAC is to induce the degradation of its target protein.
-
High-Content Imaging/In-Cell Western: These plate-based immunofluorescence methods allow for the quantification of target protein levels in response to PROTAC treatment, providing a higher throughput alternative to traditional Western blotting.[26][27] The fluorescent tag on the PROTAC can be used in parallel to confirm uptake.
-
Live-Cell Imaging: By using cell lines expressing a fluorescently tagged version of the target protein (e.g., GFP-POI), the degradation process can be monitored in real-time following the addition of the Cy3-labeled PROTAC.[18][28]
Experimental Protocols
Protocol 1: Synthesis of a Fluorescent PROTAC via Click Chemistry
This protocol describes a representative two-step synthesis of a fluorescent PROTAC. It assumes the researcher has an azide-functionalized E3 ligase ligand (e.g., an azide-modified VHL or CRBN ligand) and a POI ligand with a suitable functional group (e.g., a primary amine for NHS ester chemistry).
Workflow for Fluorescent PROTAC Synthesis
Caption: Workflow for synthesizing a fluorescent PROTAC.
Step 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve Reagents: In a microcentrifuge tube, dissolve the azide-functionalized E3 ligase ligand (1.0 eq) and the Propargyl-PEG-Cy3 linker (1.1 eq) in a suitable solvent mixture like DMSO/water (4:1).
-
Prepare Catalyst: In a separate tube, prepare a fresh solution of copper(II) sulfate (CuSO₄, 0.1 eq) and sodium ascorbate (0.5 eq) in water.
-
Initiate Reaction: Add the catalyst solution to the ligand/linker mixture. Vortex briefly.
-
Incubate: Protect the reaction from light and allow it to proceed at room temperature for 4-12 hours. Monitor reaction progress by LC-MS.
-
Purification: Upon completion, purify the product (Cy3-PEG-E3 Ligase Ligand) using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the product by mass spectrometry and analytical HPLC.
Step 2: Conjugation to POI Ligand (Example: NHS Ester Chemistry)
-
Activate Carboxylic Acid (if necessary): If the Cy3-PEG-E3 Ligase Ligand intermediate has a terminal carboxylic acid, dissolve it in anhydrous DMF. Add N-hydroxysuccinimide (NHS, 1.5 eq) and a coupling agent like EDC (1.5 eq). Stir at room temperature for 1-2 hours to form the NHS ester.
-
Conjugation Reaction: To the activated intermediate solution, add the POI ligand (containing a primary amine, 1.0 eq) and a non-nucleophilic base such as DIPEA (3.0 eq).
-
Incubate: Stir the reaction at room temperature for 12-24 hours, protected from light. Monitor progress by LC-MS.
-
Final Purification: Purify the final fluorescent PROTAC by reverse-phase HPLC.
-
Final Characterization: Confirm the structure, purity, and fluorescent properties of the final PROTAC using mass spectrometry, NMR (if applicable), analytical HPLC, and fluorescence spectroscopy.
Protocol 2: Confocal Microscopy for Cellular Uptake
This protocol is for visualizing the uptake and subcellular localization of the fluorescently-labeled PROTAC.[17]
-
Cell Seeding: Seed adherent cells onto glass-bottom confocal dishes. Allow them to adhere and grow to 70-80% confluency.
-
PROTAC Treatment: Prepare a stock solution of the Cy3-PROTAC in DMSO. Dilute the stock to the desired final concentrations (e.g., 10 nM - 1 µM) in pre-warmed cell culture medium.
-
Incubation: Remove the old medium from the cells and add the medium containing the Cy3-PROTAC. Incubate for the desired time (e.g., 1, 4, or 24 hours) at 37°C in a CO₂ incubator. Include a vehicle control (DMSO).
-
Staining (Optional): To visualize the nucleus and cell membrane, you can co-stain with Hoechst 33342 (for nucleus) and a suitable membrane dye (e.g., CellMask™ Green) for the last 15 minutes of incubation.
-
Washing: Gently wash the cells three times with ice-cold PBS to remove any extracellular PROTAC.
-
Imaging: Add fresh, phenol red-free medium or PBS to the dish. Image the cells immediately using a confocal microscope with appropriate laser lines and filters for Cy3 (Excitation ~550 nm, Emission ~570 nm), the nuclear stain, and the membrane stain.
Protocol 3: Flow Cytometry for Quantifying PROTAC Uptake
This method allows for the high-throughput quantification of PROTAC uptake across a large cell population.[17]
-
Cell Seeding: Seed cells in a 12-well or 6-well plate and grow to ~80% confluency (for adherent cells) or maintain suspension cells at an appropriate density.
-
PROTAC Treatment: Treat cells with a range of Cy3-PROTAC concentrations for a fixed time point. Include an unstained cell sample as a negative control.
-
Cell Harvesting:
-
Adherent cells: Wash with PBS, detach using trypsin-EDTA, and neutralize with complete medium.
-
Suspension cells: Proceed to the next step directly.
-
-
Washing: Transfer the cell suspension to FACS tubes. Centrifuge at 300-400 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold FACS buffer (e.g., PBS with 1% BSA) to remove extracellular PROTAC.[17]
-
Resuspension: Resuspend the final cell pellet in 300-500 µL of FACS buffer.[17]
-
Data Acquisition: Analyze the samples on a flow cytometer using the appropriate laser for Cy3 excitation. Record the fluorescence intensity for at least 10,000 events per sample.[17]
-
Data Analysis: Use the unstained control to set the gate for the fluorescent-positive population. Calculate the geometric mean fluorescence intensity (MFI) for each sample. The MFI is proportional to the amount of internalized PROTAC.[17]
Protocol 4: In-Cell Western for Measuring Protein Degradation
This plate-based immunofluorescence assay provides a moderate-throughput method to quantify changes in target protein levels.[26][27]
Workflow for In-Cell Western Analysis
Caption: Experimental workflow for an In-Cell Western assay.
-
Cell Seeding and Treatment: Seed adherent cells in a 96-well plate and allow them to attach overnight. Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).
-
Fix and Permeabilize:
-
Wash cells with PBS.
-
Fix the cells by adding 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash wells five times with PBS containing 0.1% Triton X-100.
-
Permeabilize by incubating with 0.1% Triton X-100 in PBS for 20 minutes.
-
-
Blocking: Wash the wells again and block with a suitable blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody against the POI and a primary antibody for a loading control protein (e.g., Tubulin or GAPDH) in blocking buffer. Incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the wells five times. Add fluorescently-labeled secondary antibodies (e.g., IRDye® 800CW and IRDye® 680RD, which have different emission spectra) diluted in blocking buffer. Incubate for 1 hour at room temperature, protected from light.
-
Imaging and Analysis: Wash the wells five times. Ensure the final wash is removed completely. Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). Quantify the fluorescence intensity for both the POI and the loading control. Normalize the POI signal to the loading control signal for each well. Plot the normalized intensity versus PROTAC concentration to determine the DC₅₀ value.
Data Presentation and Interpretation
Quantitative Data Summary
| Assay Type | Key Parameters | Typical Results | Interpretation |
| Flow Cytometry | Mean Fluorescence Intensity (MFI) | Dose-dependent increase in MFI | Higher MFI indicates greater cellular uptake of the Cy3-PROTAC.[17] |
| In-Cell Western | DC₅₀ (half-maximal degradation concentration), Dₘₐₓ (maximum degradation) | DC₅₀ = 50 nM, Dₘₐₓ = 95% | Lower DC₅₀ indicates higher potency. Higher Dₘₐₓ indicates greater efficacy.[1] |
| Fluorescence Polarization | Kₔ (dissociation constant) | Kₔ = 100 nM | Measures binding affinity between the Cy3-PROTAC and its target protein.[24] |
Mechanism of Action Visualization
Caption: PROTAC mechanism of action within the cell.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low signal in microscopy/flow cytometry | Poor cell permeability of the PROTAC. | Increase incubation time or concentration. Verify PROTAC integrity by LC-MS. |
| Photobleaching of Cy3 dye. | Minimize light exposure during incubation and imaging. Use an anti-fade mounting medium for fixed cells. | |
| No protein degradation observed | PROTAC does not form a stable ternary complex. | Confirm binary target engagement using FP or BRET. Synthesize analogs with different linker lengths.[6] |
| Target protein is not susceptible to the chosen E3 ligase. | Test in a cell line known to have active E3 ligase. Consider designing a PROTAC for a different E3 ligase. | |
| High background in In-Cell Western | Insufficient blocking or washing. | Increase blocking time and number of washes. Optimize primary antibody concentration. |
| Secondary antibody is non-specific. | Run a control with secondary antibody only to check for non-specific binding. |
Conclusion
Fluorescently labeled PROTACs, synthesized using versatile linkers such as a Propargyl-PEG-Cy3 construct, are indispensable tools in the field of targeted protein degradation. They provide a direct and quantitative means to investigate critical parameters including cellular permeability, target engagement, and the kinetics of degradation. The modular synthesis enabled by click chemistry allows for the rapid generation of these powerful chemical probes. By integrating the protocols and principles outlined in this guide, researchers can significantly accelerate the design-build-test cycle, leading to the development of more potent and effective PROTAC therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Fluorescence theranostic PROTACs for real-time visualization of ERα degradation. | Semantic Scholar [semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Targeted Protein Degradation Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. biorxiv.org [biorxiv.org]
- 22. Live-Cell Imaging of Protein Degradation Utilizing Designed Protein-Tag Mutant and Fluorescent Probe with Turn-Off Switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. scientistlive.com [scientistlive.com]
- 26. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
Application Note: A Researcher's Guide to the Purification of Proteins Labeled with a PEGylated Cy3 Reagent
Authored by: A Senior Application Scientist
Introduction
The covalent labeling of proteins with fluorescent dyes is a cornerstone of modern biological research, enabling precise visualization and quantification in applications ranging from cellular imaging to in-vitro biochemical assays. The labeling reagent N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3 represents a sophisticated class of probes, incorporating a bright and photostable cyanine dye (Cy3), a flexible polyethylene glycol (PEG) linker to enhance solubility and minimize protein perturbation, and a propargyl group for bioorthogonal click chemistry applications.
However, the labeling reaction itself is only the first step. A successful experiment hinges on the subsequent, and often challenging, purification of the labeled protein conjugate. The presence of unconjugated, free dye can lead to high background signals, inaccurate quantification of labeling efficiency (Degree of Labeling, DOL), and potential artifacts in downstream experiments. This guide provides a detailed, experience-driven framework for the purification of proteins after labeling with this specific PEGylated Cy3 reagent, focusing on the underlying principles and practical, step-by-step protocols.
The Purification Challenge: Separating Product from Reactants
A typical labeling reaction mixture is heterogeneous, containing the desired labeled protein, unreacted protein, and, most critically, excess free labeling reagent. The goal of purification is to isolate the labeled protein with the highest possible purity.
The unique structure of the this compound reagent introduces specific considerations:
-
Hydrophobicity of Cy3: The cyanine dye core is relatively hydrophobic, which can promote non-specific binding and aggregation.
-
Hydrophilicity and Size of PEG: The dual PEG4 linkers increase the reagent's hydrodynamic radius and water solubility. This property can be exploited to differentiate it from the much larger protein.
-
Charge: The Cy3 dye possesses a net positive charge, which will influence the isoelectric point (pI) of the labeled protein and its behavior on ion-exchange media.
Based on these properties, several chromatographic techniques are suitable. The choice of method depends on the specific characteristics of the target protein (size, pI, stability) and the scale of the purification.
Recommended Purification Strategies
The most effective and widely used methods for this application are Size-Exclusion Chromatography (SEC) and Ion-Exchange Chromatography (IEX).
Size-Exclusion Chromatography (SEC) / Gel Filtration
Principle: SEC separates molecules based on their hydrodynamic radius (size and shape). Larger molecules, like the protein-dye conjugate, cannot enter the pores of the chromatography resin and thus travel a shorter path, eluting first. Smaller molecules, such as the free Cy3 reagent, penetrate the pores, taking a longer, more tortuous path, and elute later. This makes SEC an ideal first-line method for removing the bulk of free dye.
Why It Works Well Here:
-
Significant Size Difference: There is a substantial size discrepancy between a typical protein (e.g., >25 kDa) and the labeling reagent (~1.5 kDa).
-
Mild Conditions: SEC is performed under non-denaturing conditions in physiological buffers, which is crucial for preserving the protein's native structure and function.
-
Buffer Exchange: The technique simultaneously allows for buffer exchange of the purified protein into a desired final storage buffer.
Ion-Exchange Chromatography (IEX)
Principle: IEX separates molecules based on their net surface charge. The Cy3 dye carries a positive charge, and its covalent attachment will alter the protein's overall isoelectric point (pI). This change in charge can be exploited for separation.
-
Cation-Exchange (CEX): The resin is negatively charged. Molecules with a net positive charge bind.
-
Anion-Exchange (AEX): The resin is positively charged. Molecules with a net negative charge bind.
Why It Can Be Effective:
-
High Resolution: IEX can often separate protein species with very subtle charge differences, potentially resolving proteins with different degrees of labeling (e.g., DOL 1, 2, 3).
-
Separating Labeled vs. Unlabeled Protein: If the labeling reaction is incomplete, IEX may be able to separate the slightly more positively charged labeled protein from the unlabeled protein, something SEC cannot do.
Causality in Method Choice: The decision between CEX and AEX depends on the protein's pI and the chosen buffer pH.
-
If Buffer pH < Protein pI, the protein is positively charged and CEX should be used.
-
If Buffer pH > Protein pI, the protein is negatively charged and AEX should be used.
The workflow for selecting and optimizing a purification strategy is outlined below.
Caption: Workflow for purifying Cy3-PEG labeled proteins.
Quantitative Analysis: Determining Purity and Degree of Labeling (DOL)
Before and after purification, it is critical to assess the results. This is typically done using UV-Vis spectrophotometry and SDS-PAGE.
1. UV-Vis Spectrophotometry for DOL Calculation: The concentration of the protein and the dye are measured by absorbance at 280 nm (for the protein) and the absorbance maximum for Cy3 (~550 nm).
-
Protein Concentration: A correction factor is needed to account for the dye's absorbance at 280 nm.
-
Protein Conc. (M) = [A280 - (A_dye_max * CF)] / ε_protein
-
Where CF is the correction factor (A280/A_max) for the free dye, and ε_protein is the molar extinction coefficient of the protein.
-
-
Dye Concentration:
-
Dye Conc. (M) = A_dye_max / ε_dye
-
Where ε_dye is the molar extinction coefficient of Cy3 at its absorbance maximum.
-
-
Degree of Labeling (DOL):
-
DOL = Dye Conc. (M) / Protein Conc. (M)
-
2. SDS-PAGE Analysis: Sodium dodecyl sulfate polyacrylamide gel electrophoresis is used to visually confirm purity.
-
Lane 1 (Pre-Purification): The crude reaction mixture.
-
Lane 2 (Post-Purification): The purified sample. The gel should be imaged under both white light (Coomassie stain) to see all protein bands and with a fluorescence scanner (Cy3 channel) to see only labeled species. In a successful purification, the fluorescent band corresponding to the protein's molecular weight should be strong, and there should be no fluorescent signal at the bottom of the gel (indicative of free dye).
| Parameter | Pre-Purification Sample | Post-SEC Sample | Post-IEX Sample (Optional) |
| Appearance | Intense pink/magenta color | Faint pink/magenta color | Faint pink/magenta color |
| UV-Vis A550/A280 | High (>1.0) | Moderate (Target: 0.3-0.8) | Optimized (Target-dependent) |
| SDS-PAGE (Fluor.) | Strong band for protein; very strong band for free dye at dye front | Strong band for protein; no/faint band for free dye | Single, sharp band for protein |
| Calculated DOL | Not meaningful due to free dye | Accurate DOL can be calculated | Final, accurate DOL |
Experimental Protocols
Protocol 1: Purification via Size-Exclusion Chromatography (SEC)
This protocol is designed for a standard lab-scale purification using a pre-packed gravity or FPLC column.
Materials:
-
SEC Resin (e.g., Sephadex G-25 or equivalent, with a fractionation range suitable for separating proteins from small molecules).
-
Chromatography column.
-
Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or another buffer suitable for protein stability.
-
Fraction collection tubes.
Procedure:
-
Column Preparation:
-
Equilibrate the column and resin with at least 5 column volumes (CV) of Purification Buffer. Ensure the resin bed is fully settled and free of air bubbles.
-
-
Sample Preparation:
-
Centrifuge the crude labeling reaction mixture at >10,000 x g for 10 minutes to pellet any aggregated protein.
-
Carefully collect the supernatant.
-
-
Sample Loading:
-
Allow the buffer in the column to drain to the top of the resin bed.
-
Carefully apply the supernatant to the top of the resin. The sample volume should not exceed 25-30% of the total column volume for optimal resolution.
-
Allow the sample to fully enter the resin bed.
-
-
Elution:
-
Gently add Purification Buffer to the top of the resin.
-
Begin collecting fractions immediately. The fraction size should be small relative to the elution volume of the protein (e.g., 0.5 mL fractions for a 10 mL column).
-
-
Fraction Analysis:
-
The protein-dye conjugate, being larger, will elute first. These fractions will be visibly pink/magenta and should be the first to show absorbance at 280 nm.
-
The smaller, free dye will elute later. These fractions will also be colored but will have minimal absorbance at 280 nm.
-
Measure the A280 and A550 of each fraction.
-
Pool the fractions containing the highest A280/A550 ratio, which represent the purified labeled protein.
-
Confirm purity via SDS-PAGE as described above.
-
Caption: Step-by-step workflow for SEC purification.
Protocol 2: Polishing via Anion-Exchange Chromatography (AEX)
This protocol assumes the target protein is negatively charged at the working pH and serves as a secondary purification step after SEC if unlabeled protein needs to be removed.
Materials:
-
Weak Anion-Exchange Resin (e.g., DEAE-Sepharose or equivalent).
-
Binding Buffer (Buffer A): Low salt buffer, e.g., 20 mM Tris, pH 8.0.
-
Elution Buffer (Buffer B): High salt buffer, e.g., 20 mM Tris, 1 M NaCl, pH 8.0.
-
FPLC or chromatography system.
Procedure:
-
Column Preparation:
-
Equilibrate the AEX column with 5-10 CVs of Binding Buffer until the conductivity and pH are stable.
-
-
Sample Preparation:
-
The pooled, SEC-purified protein must be in the Binding Buffer (low salt). If necessary, perform a buffer exchange via dialysis or a desalting column.
-
-
Sample Loading:
-
Load the sample onto the equilibrated column at a controlled flow rate. Both labeled and unlabeled protein should bind to the resin.
-
-
Elution Gradient:
-
Wash the column with 2-3 CVs of Binding Buffer to remove any unbound species.
-
Apply a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20 CVs).
-
-
Fraction Analysis:
-
The covalent attachment of the positively charged Cy3 dye makes the labeled protein slightly less negative than the unlabeled protein.
-
Therefore, the labeled protein is expected to elute at a lower salt concentration than the unlabeled protein.
-
Monitor the chromatogram at 280 nm (protein) and 550 nm (dye). The peak corresponding to the purified labeled protein should have a strong signal at both wavelengths.
-
Collect fractions across the elution peak(s) and analyze via SDS-PAGE and UV-Vis to confirm purity and DOL.
-
Conclusion
Troubleshooting & Optimization
Technical Support Center: Optimizing Signal-to-Noise Ratio with Cy3 Dyes
Welcome to the technical support center for Cy3 dyes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize experiments involving Cy3 and its derivatives. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to make informed decisions and achieve a high signal-to-noise ratio in your results.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental properties of Cy3 dyes that I should be aware of for my experiments?
A1: Cy3, a member of the cyanine dye family, is a synthetic fluorescent dye widely used for labeling biomolecules such as proteins, antibodies, and nucleic acids.[1] Its popularity stems from its bright orange-red fluorescence and relatively good photostability.[1][2]
Key properties to consider are:
-
Spectral Characteristics: Cy3 has a maximum absorption wavelength of approximately 550 nm and a maximum emission wavelength around 570 nm.[3][4][] This makes it compatible with common excitation sources like the 532 nm laser line and standard TRITC (tetramethylrhhodamine) filter sets.[1][6]
-
High Quantum Yield: Cy3 exhibits a high quantum yield, which contributes to its bright fluorescent signal, enabling sensitive detection of target molecules.[2]
-
Environmental Sensitivity: The fluorescence of Cy3 can be influenced by its local environment. For instance, interactions with certain amino acids or the specific sequence of labeled DNA can enhance its fluorescence.[7][8] Conversely, its fluorescence can be quenched in proximity to other dyes or upon aggregation.[9]
-
pH Tolerance: Cy3's fluorescence is stable across a broad pH range, offering versatility in various experimental buffer conditions.[2]
| Property | Value | Source |
| Excitation Maximum | ~550-554 nm | [3][4][10] |
| Emission Maximum | ~568-570 nm | [3][4][10] |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | [10] |
| Quantum Yield | ~0.15 | [10] |
| Common Laser Line | 532 nm | [1][11] |
| Common Filter Set | TRITC | [1][6] |
Q2: I am observing a very weak Cy3 signal. What are the potential causes and how can I troubleshoot this?
A2: A weak signal can be frustrating and can stem from several factors throughout the experimental workflow. Here’s a systematic approach to diagnosing and resolving the issue.
Caption: Troubleshooting workflow for a weak Cy3 signal.
-
Poor Labeling Efficiency: This is a common culprit. The efficiency of covalent labeling depends on factors like pH and the dye-to-protein ratio. For amine-reactive dyes (like Cy3 NHS ester), the pH should be slightly basic (around 8.3) to ensure primary amines are deprotonated and reactive.[12] Over-labeling can paradoxically lead to signal quenching.[12][13]
-
Action: Verify the pH of your labeling buffer. Perform a titration of the dye-to-protein ratio to find the optimal degree of labeling (DOL) for your specific protein and application.[12]
-
-
Low Target Abundance: If your target molecule is present in low quantities, the resulting signal will inherently be weak.[4]
-
Action: If possible, increase the concentration of your sample. For techniques like immunofluorescence, consider using signal amplification strategies.
-
-
Suboptimal Imaging Settings: Incorrect microscope or imager settings can prevent you from detecting a signal that is actually present.
-
Photobleaching: Cy3, like all fluorophores, is susceptible to photobleaching, which is the irreversible loss of fluorescence upon prolonged exposure to excitation light.[4][16]
Q3: My images have high background, which is obscuring my signal. How can I reduce it?
A3: High background fluorescence can significantly lower your signal-to-noise ratio. The source of the background can be from unbound dye, autofluorescence from your sample, or non-specific binding of your labeled probe.
Caption: A systematic approach to reducing high background fluorescence.
-
Unbound Dye: After the labeling reaction, it is crucial to remove all non-covalently bound dye molecules.
-
Action: Use size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or spin concentrators to purify your conjugate.[12] Ensure your washing steps after staining are stringent and of sufficient duration.
-
-
Non-specific Binding: Your Cy3-labeled probe (e.g., an antibody) may be binding to off-target sites.
-
Action: Implement a blocking step before adding your labeled probe. Common blocking agents include Bovine Serum Albumin (BSA) or normal serum from the host species of the secondary antibody. Also, consider titrating your antibody to find the lowest concentration that still gives a specific signal.
-
-
Autofluorescence: Many biological samples, particularly fixed cells and tissues, exhibit intrinsic fluorescence (autofluorescence), which can contribute to background noise.
-
Action: If autofluorescence is a problem, you can use a commercially available quenching agent. Sometimes, switching to a dye in the far-red or near-infrared spectrum can help, as autofluorescence is often weaker at longer wavelengths.[]
-
-
Choice of Microplates and Buffers: For plate-based assays, use black, opaque microplates to minimize background.[14] Some buffer components can also be inherently fluorescent; test individual components if you suspect this is an issue.[14]
Q4: My Cy3 signal seems to fade very quickly during imaging. What is happening and what can I do?
A4: The rapid fading of your signal is a classic sign of photobleaching.[4] This occurs when the excited fluorophore undergoes chemical reactions, often with molecular oxygen, that render it non-fluorescent.[16] While Cy3 is considered to have good photostability, it is not immune to this phenomenon.[2][4]
Strategies to Minimize Photobleaching:
| Strategy | Mechanism of Action | Key Considerations |
| Reduce Excitation Intensity & Duration | Decreases the number of excitation-emission cycles the dye undergoes, thus lowering the probability of a photochemical reaction.[16] | This is the most direct method. Use neutral density filters or adjust laser power to the minimum required for a clear signal.[11][19] |
| Use Antifade Reagents | These reagents are chemical compounds that scavenge reactive oxygen species (ROS), which are major contributors to photobleaching.[16] | Many commercial and "homemade" options are available.[16][17] Ensure compatibility with your sample (e.g., live vs. fixed cells). |
| Optimize Imaging Parameters | Employing more sensitive detectors (e.g., EM-CCD or sCMOS cameras) allows for the use of lower excitation light levels to achieve the same signal-to-noise ratio. | Adjusting camera gain and binning can improve signal detection, but may come at the cost of resolution or dynamic range. |
| Consider Alternative Fluorophores | For experiments requiring long-term imaging, more photostable dyes may be a better choice.[16] | Dyes like Alexa Fluor 555 are spectrally similar to Cy3 but often exhibit superior photostability.[20][21][22] |
Technical Protocols
Protocol 1: General Procedure for Antibody Labeling with Cy3 NHS Ester
This protocol is a starting point for labeling antibodies with an amine-reactive Cy3 N-hydroxysuccinimidyl (NHS) ester. The optimal conditions, particularly the dye-to-protein ratio, should be determined empirically for each antibody.
Materials:
-
Antibody (at 2-10 mg/mL in an amine-free buffer like PBS)
-
Cy3 NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
1 M Sodium Bicarbonate (pH 8.3-8.5)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Antibody: Ensure the antibody is in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine will compete for the NHS ester. If necessary, dialyze the antibody into PBS. Adjust the pH of the antibody solution to 8.3 by adding 1/10th volume of 1 M sodium bicarbonate.[12]
-
Prepare the Dye: Immediately before use, dissolve the Cy3 NHS ester in a small amount of DMF or DMSO to create a 10 mg/mL stock solution.[12] Vortex to ensure it is fully dissolved.
-
Calculate Molar Ratio: Determine the desired molar ratio of dye to antibody. A common starting point is a 10- to 20-fold molar excess of dye.
-
Labeling Reaction: While gently vortexing the antibody solution, add the calculated amount of dissolved Cy3 dye.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[12]
-
Purification: Separate the labeled antibody from the unreacted dye using a pre-equilibrated size-exclusion chromatography column (e.g., Sephadex G-25).[12] The first colored fraction to elute will be the Cy3-labeled antibody.
-
Determine Degree of Labeling (DOL): The DOL can be calculated using the absorbance of the protein (at 280 nm) and the dye (at ~550 nm) and their respective molar extinction coefficients.
Protocol 2: Mitigating Crosstalk in Multi-Color Experiments with Cy3
When using Cy3 in combination with other fluorophores, spectral overlap can lead to crosstalk, where the emission from one dye is detected in the channel of another.[11]
Steps to Minimize Crosstalk:
-
Fluorophore Selection: Choose dyes with minimal spectral overlap with Cy3.[11][23] For example, when pairing with a green dye, select one with a narrower emission spectrum. When pairing with a far-red dye like Cy5, ensure your filter sets are specific.
-
Use Appropriate Filter Sets: Employ high-quality bandpass filters that are specifically designed to isolate the emission of Cy3 while blocking bleed-through from other channels.[11]
-
Sequential Imaging: If your microscope allows, perform sequential scanning. Excite and capture the image for the Cy3 channel first, then switch the laser and filters to excite and capture the image for the second fluorophore. This completely eliminates excitation crosstalk.
-
Spectral Unmixing: For advanced applications, use spectral imaging and linear unmixing algorithms.[11] This technique collects the entire emission spectrum at each pixel and uses software to mathematically separate the contributions of each fluorophore, providing a highly accurate representation of signal localization.[11]
References
- 1. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Structure and properties of CY3 - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 4. luminwaves.com [luminwaves.com]
- 6. Cyanine - Wikipedia [en.wikipedia.org]
- 7. Protein Environment and DNA Orientation Affect Protein-Induced Cy3 Fluorescence Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nucleobase-specific enhancement of Cy3 fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. FluoroFinder [app.fluorofinder.com]
- 11. fvs.com.py [fvs.com.py]
- 12. jenabioscience.com [jenabioscience.com]
- 13. xobi.net [xobi.net]
- 14. benchchem.com [benchchem.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. benchchem.com [benchchem.com]
- 17. emsdiasum.com [emsdiasum.com]
- 19. ionoptix.com [ionoptix.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. labinsights.nl [labinsights.nl]
Technical Support Center: Mitigating Photobleaching of Cy3 Fluorophores
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help you minimize the photobleaching of the Cy3 fluorophore in your fluorescence microscopy experiments. Understanding and addressing photobleaching is critical for obtaining high-quality, reproducible data.
Understanding the Enemy: What is Cy3 Photobleaching?
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to the loss of its ability to fluoresce.[1] For Cy3, a popular orange-emitting cyanine dye, this process significantly impacts the quality and duration of imaging experiments.[2][3]
The mechanism of photobleaching is complex but can be summarized as follows:
-
Excitation: The Cy3 molecule absorbs a photon from the excitation light source, moving from its ground state to an excited singlet state.[2]
-
Fluorescence (The Desired Outcome): In most cases, the excited molecule returns to the ground state by emitting a photon, which is the fluorescence we detect.
-
Intersystem Crossing (The Problem): A fraction of the excited singlet state molecules can transition to a long-lived, highly reactive triplet state.[4]
-
Photochemical Destruction: This triplet-state Cy3 molecule can react with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen.[4] These highly reactive molecules then attack and permanently damage the chemical structure of the Cy3 fluorophore, rendering it non-fluorescent.[4][5]
This process is exacerbated by high excitation light intensity and the presence of molecular oxygen.[4][5]
Diagram: The Photobleaching Pathway of Cy3
Caption: Simplified Jablonski diagram illustrating the photobleaching pathways for Cy3.
Frequently Asked Questions (FAQs)
Q1: My Cy3 signal is fading very quickly. What is the first thing I should check?
The most immediate factors to address are the intensity and duration of your excitation light.[6] High-intensity light accelerates the population of the destructive triplet state.[5]
-
Actionable Advice: Reduce the laser power or illumination intensity to the lowest level that still provides a sufficient signal-to-noise ratio.[7] Use neutral density filters to attenuate the light source without changing its spectral properties.[7][8] Also, minimize the exposure time for each image acquisition.[7]
Q2: I am performing live-cell imaging. Can I use the same antifade reagents I use for fixed cells?
No, most antifade mounting media for fixed samples are not compatible with live cells due to their composition (e.g., glycerol-based) and potential toxicity.[6] For live-cell imaging, you need reagents specifically formulated to be non-toxic and effective in physiological buffers.[1][6]
Q3: What are the main types of antifade reagents, and how do they work for Cy3?
Antifade reagents are crucial for mitigating photobleaching and generally fall into two categories:
-
Oxygen Scavengers: These systems remove dissolved molecular oxygen from the imaging medium, thereby preventing the formation of damaging ROS.[4][7] Common enzymatic systems include glucose oxidase/catalase (GODCAT) and protocatechuic acid/protocatechuate-3,4-dioxygenase (PCA/PCD).[9][10] Commercial formulations like ProLong™ Live Antifade Reagent are also available.[6][11]
-
Triplet State Quenchers (TSQs): These molecules directly interact with the excited triplet-state fluorophore, returning it to the ground state before it can react with oxygen.[12][13] This process is often referred to as "self-healing."[14] Common TSQs include Trolox (a vitamin E derivative), n-propyl gallate (nPG), and cyclooctatetraene (COT).[9][12]
Q4: Are there any downsides to using oxygen scavengers in live-cell imaging?
Yes, while effective at reducing photobleaching, oxygen scavenging systems can induce hypoxia, leading to a decrease in intracellular ATP levels as mitochondrial oxidative phosphorylation is inhibited.[15][16] This can affect cellular physiology and the processes you are studying.
-
Pro Tip: To counteract this, you can supplement your imaging medium with metabolic intermediates like glyceraldehyde, glutamine, and α-ketoisocaproate to help maintain ATP levels.[16]
Q5: I've tried reducing my laser power and using an antifade, but I'm still getting significant bleaching. What else can I do?
Consider your choice of fluorophore. While Cy3 is a workhorse, other dyes may offer superior photostability for demanding applications like long-term imaging or super-resolution microscopy.[8][17]
-
Alternatives to Consider: Alexa Fluor 555 is known to be significantly more resistant to photobleaching than Cy3.[17] While outside the direct Cy3 family, considering more photostable dyes in a similar spectral range can be a valuable troubleshooting step.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common photobleaching issues with Cy3.
Issue 1: Rapid signal loss at the beginning of a time-lapse experiment.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Excessive Excitation Power | Use a power meter to quantify your laser power. Reduce to the minimum required for a good signal. Use neutral density filters. | The rate of photobleaching is directly proportional to the intensity of the excitation light.[5] |
| Suboptimal Imaging Buffer | For fixed cells, use a commercial antifade mounting medium like VECTASHIELD or ProLong Gold.[7][18] For live cells, add an oxygen scavenger system or a triplet state quencher to your medium. | These reagents actively combat the chemical pathways of photobleaching.[7] |
| "Illumination Overhead" | Ensure your imaging software and hardware are synchronized to only illuminate the sample during camera exposure.[19][20] | Unnecessary illumination when the camera is not acquiring data contributes significantly to photobleaching and phototoxicity.[19][20] |
Issue 2: Inconsistent fluorescence intensity between different fields of view on the same slide.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Pre-imaging Photobleaching | Minimize exposure to ambient light and the microscope's focusing light. Use transmitted light or a dimmer fluorescent channel to find your region of interest.[8] | Photobleaching is a cumulative process. Even brief, intense exposure during setup can degrade the signal.[6] |
| Uneven Antifade Distribution | Ensure the antifade mounting medium is thoroughly mixed and evenly distributed under the coverslip. | Localized depletion of the antifade reagent will result in areas of increased photobleaching. |
| Sample Thickness and Oxygen Diffusion | For thick samples, allow more time for the antifade reagent to penetrate the tissue. | Oxygen diffusion gradients can exist in thicker specimens, leading to variable photobleaching rates. |
Issue 3: Cy3 signal is stable, but cell health is declining in live-cell experiments.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Phototoxicity | Reduce overall light dose by lowering intensity, decreasing exposure time, and increasing the interval between acquisitions. | The same reactive oxygen species that cause photobleaching can also induce cellular damage (phototoxicity).[19] |
| Hypoxia from Oxygen Scavengers | Supplement the imaging medium with metabolic intermediates to support ATP production.[15][16] | Oxygen scavengers can deplete the oxygen necessary for cellular respiration, leading to stress and altered cell function.[15] |
| Toxicity of Antifade Reagent | Ensure you are using a reagent specifically designed for live-cell imaging and at the recommended concentration. | Some chemical antifades can be toxic to cells, even if they are effective at preventing photobleaching.[6] |
Experimental Protocols
Protocol 1: Preparation of a "Homemade" Oxygen Scavenging System (GODCAT)
This is a widely used and effective system for fixed and some live-cell applications.
Materials:
-
Glucose Oxidase (from Aspergillus niger)
-
Catalase (from bovine liver)
-
D-glucose
-
Imaging Buffer (e.g., PBS or cell culture medium without serum)
Procedure:
-
Prepare a 10% (w/v) D-glucose stock solution in your imaging buffer and allow it to equilibrate for several hours to reach mutarotational equilibrium.
-
Prepare stock solutions of glucose oxidase (e.g., 10 mg/mL) and catalase (e.g., 1 mg/mL) in imaging buffer.
-
Immediately before imaging, prepare the final imaging medium by adding the components in the following order:
-
To 1 mL of imaging buffer, add 100 µL of the 10% D-glucose solution.
-
Add 1 µL of the catalase stock solution.
-
Add 1 µL of the glucose oxidase stock solution.
-
-
Gently mix and immediately add to your sample.
Mechanism of Action:
Caption: The enzymatic cascade of the GODCAT oxygen scavenging system.
Data Summary: Comparison of Antifade Reagents
The efficacy of various antifade reagents can vary. This table provides a qualitative comparison based on published data and common user experience.
| Antifade Reagent | Primary Mechanism | Pros | Cons | Best For |
| ProLong Gold/Diamond [11] | Hard-setting, proprietary | Excellent photostability for long-term storage, high refractive index | Curing time required, not for live cells | Fixed cells, confocal microscopy |
| VECTASHIELD [18] | Non-setting, proprietary | No curing time, widely used | Can quench some fluorophores initially, not for live cells | Fixed cells, immediate imaging |
| Trolox | Triplet State Quencher | Cell-permeable, reduces blinking | Can have variable effectiveness depending on the buffer system | Live-cell imaging, single-molecule studies |
| GODCAT System [9][10] | Oxygen Scavenger | Highly effective at removing oxygen | Can induce hypoxia in live cells, components have limited stability once mixed | Fixed and live-cell imaging (with caution) |
References
- 1. benchchem.com [benchchem.com]
- 2. luminwaves.com [luminwaves.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Identification of a thermally activated process in the Cy3 photobleaching mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. biocompare.com [biocompare.com]
- 7. keyence.com [keyence.com]
- 8. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. An Oxygen Scavenging System for Improvement of Dye Stability in Single-Molecule Fluorescence Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An oxygen scavenging system for improvement of dye stability in single-molecule fluorescence experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - FR [thermofisher.com]
- 12. Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01131K [pubs.rsc.org]
- 13. Redefining the photo-stability of common fluorophores with triplet state quenchers: mechanistic insights and recent updates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Extended voltage imaging in cardiomyocytes with a triplet state quencher-stabilized silicon rhodamine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Minimizing ATP depletion by oxygen scavengers for single-molecule fluorescence imaging in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. vectorlabs.com [vectorlabs.com]
- 19. journals.biologists.com [journals.biologists.com]
- 20. researchgate.net [researchgate.net]
Solving solubility issues with N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3 conjugates
Welcome to the technical support guide for our N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3 conjugate. This document provides in-depth troubleshooting advice and best practices to help you overcome solubility challenges and ensure the success of your click chemistry labeling experiments. We understand that unexpected precipitation or poor signal can be a significant roadblock, and this guide is designed to provide you with the causal explanations and validated protocols necessary to resolve these issues.
Understanding the Molecule: A Balancing Act
The this compound conjugate is an amphiphilic molecule designed for versatility. Its structure contains three key components:
-
Cy3 Core: A hydrophobic cyanine dye responsible for the bright fluorescence (Ex/Em: ~555/570 nm).[1][2] This core is inherently prone to low aqueous solubility and self-aggregation.[3][4]
-
Dual PEG4 Spacers: Two hydrophilic polyethylene glycol (PEG) chains are included specifically to counteract the hydrophobicity of the Cy3 core and improve solubility in aqueous media.[1][2][5][6]
-
Propargyl Group: This terminal alkyne is the reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[7]
The primary challenge arises from the competition between the hydrophobic Cy3 core, which tends to aggregate in water, and the hydrophilic PEG chains, which promote solubilization. Experimental conditions can tip this balance, leading to the issues addressed below.
Frequently Asked Questions (FAQs)
Here are answers to the most common initial questions we receive.
Q1: My lyophilized conjugate powder won't dissolve directly in my aqueous buffer (e.g., PBS). Is it defective?
A: No, this is expected behavior. Despite the PEG chains, the non-sulfonated Cy3 core is highly hydrophobic.[4] Direct dissolution in aqueous buffers is not recommended. The conjugate must first be dissolved in a suitable organic solvent to create a concentrated stock solution.
Q2: What is the best solvent for creating a stock solution?
A: High-quality, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent.[3][4][8][9] It is a polar aprotic solvent capable of disrupting the intermolecular forces between the dye molecules and solvating both the hydrophobic and hydrophilic parts of the conjugate. Anhydrous N,N-Dimethylformamide (DMF) is a suitable alternative.
Q3: The color of my dye solution looks slightly different from what I expected, and my signal is weak. What's happening?
A: This is a classic sign of dye aggregation. Cyanine dyes like Cy3 can stack on top of each other in solution, forming "H-aggregates".[10][11] This stacking alters the electronic orbitals, causing a shift in the absorption spectrum to a shorter wavelength (a "blue-shift") and a significant quenching of fluorescence.[11][12][13] You are likely observing a population of aggregated, non-fluorescent dye molecules.
Q4: Is the fluorescence of this Cy3 conjugate sensitive to pH?
A: The fluorescence intensity of the Cy3 core itself is generally stable and insensitive across a wide pH range typical for biological experiments (pH 4-10).[9][14][15] However, extremes in pH or the salt composition of your buffer can influence the molecule's overall stability and propensity to aggregate.[16]
In-Depth Troubleshooting Guide
Use this section to diagnose and solve more complex solubility and performance issues.
| Problem Observed | Potential Root Cause(s) | Recommended Solution & Explanation |
| Precipitate forms immediately upon adding the dye stock to my aqueous buffer. | Solvent Shock: The dye molecules are crashing out of solution due to the rapid, drastic change in solvent polarity from organic (e.g., DMSO) to aqueous. | Modify your dilution technique. Instead of pipetting the buffer onto the dye stock, add the dye stock dropwise into the vortexing aqueous buffer. This gradual introduction allows for better mixing and prevents localized high concentrations of the dye that can nucleate precipitation. |
| The conjugate dissolves initially but then slowly precipitates out of the aqueous working solution over time. | Aggregation & Low Solubility Limit: The concentration of the dye in your final working solution exceeds its solubility limit under those specific buffer conditions (e.g., high ionic strength, suboptimal temperature). The hydrophilic PEG chains can only do so much. | 1. Reduce Final Dye Concentration: If your protocol allows, lower the final concentration of the conjugate. 2. Introduce a Co-solvent: Maintain a small percentage (e.g., 5-10%) of DMSO or DMF in your final aqueous solution to aid solubility.[4] Note: Check for co-solvent compatibility with your biological system, as DMSO concentrations above 1% can impact cell viability or enzyme function.[17] 3. Prepare Fresh: Prepare the working solution immediately before use to minimize the time for aggregation to occur. |
| The solution is clear (no visible precipitate), but fluorescence signal is very low or non-existent. | H-Aggregation: The dye has formed soluble H-aggregates, which are non-fluorescent or have severely quenched fluorescence.[13][18] This is common with cyanine dyes in aqueous environments, especially at high concentrations.[11] | 1. Perform a UV-Vis Scan: This is the definitive diagnostic test. Dilute a small aliquot of your solution and measure its absorbance spectrum. A healthy, monomeric Cy3 solution will have a primary absorption peak around 555 nm.[1][2] The presence of H-aggregates will manifest as a new, blue-shifted peak or a prominent shoulder around 510-520 nm.[11] 2. Disaggregate the Dye: Try briefly sonicating the aqueous solution in a bath sonicator. This can sometimes provide enough energy to break up aggregates. If this fails, the best course is to remake the solution following the protocols below, potentially with a co-solvent. |
| Variability in results between experiments. | Inconsistent Stock Solution Preparation: The stock solution may not be fully dissolved, or it may have degraded due to improper storage (exposure to moisture or light). Water contamination in DMSO is a common culprit. | 1. Use Anhydrous Solvent: Always use high-quality, anhydrous-grade DMSO or DMF to prepare stock solutions.[4] 2. Ensure Complete Dissolution: Vortex the stock solution thoroughly. A brief, gentle sonication can help break up any microscopic particles of the lyophilized powder. 3. Proper Storage: Store the stock solution at -20°C, protected from light. Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture. |
Validated Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the critical first step for reliably solubilizing the lyophilized conjugate.
-
Equilibration: Before opening, allow the vial of the lyophilized conjugate to warm to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the powder, which can compromise stability.
-
Solvent Addition: Add the required volume of high-quality, anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 1-10 mM is typical).
-
Dissolution: Mix thoroughly by vortexing for 1-2 minutes. If any visible particulates remain, sonicate the vial in a bath sonicator for 5-10 minutes until the solution is completely clear.
-
Storage: Aliquot the stock solution into low-protein-binding tubes in volumes appropriate for single experiments. Store tightly sealed at -20°C, protected from light.
Protocol 2: Quality Control of the Stock Solution via UV-Vis Spectroscopy
This step validates that your dye is monomeric and correctly concentrated before you use it in a precious experiment.
-
Prepare a Dilution: Make a precise dilution of your DMSO stock solution in fresh DMSO. For a 1 mM stock, a 1:100 dilution (to 10 µM) is a good starting point.
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of the diluted sample. Blank the instrument with DMSO.
-
Analyze the Spectrum:
-
Peak Position: Confirm the absorbance maximum (λ_max) is at ~555 nm. A significant shift to a shorter wavelength indicates a problem.
-
Concentration Calculation: Use the Beer-Lambert law (A = εcl) to verify the concentration.
-
A = Absorbance at λ_max
-
ε = Molar extinction coefficient for Cy3 (~150,000 M⁻¹cm⁻¹)[9]
-
c = Concentration (in M)
-
l = Path length (typically 1 cm)
-
Calculated Concentration (M) = Absorbance / 150,000
-
-
Visualizing the Process
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving solubility issues.
Caption: A decision tree for troubleshooting Cy3 conjugate solubility.
Solubilization Mechanism Diagram
This diagram illustrates the interaction of solvents with the amphiphilic Cy3 conjugate.
Caption: Solvent interaction with the amphiphilic Cy3 conjugate.
References
- 1. N-methyl-N'-methyl-O-(mPEG4)-O'-(propargyl-PEG4)-Cy3 - CD Bioparticles [cd-bioparticles.net]
- 2. This compound, 2107273-62-9 | BroadPharm [broadpharm.com]
- 3. Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Dependent Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 6. Cyanine - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cy3-PEG-FA (MW 5000) | Fluorescent Dye | | Invivochem [invivochem.com]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Proximity-induced H-aggregation of cyanine dyes on DNA-duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. vectorlabs.com [vectorlabs.com]
- 15. help.lumiprobe.com [help.lumiprobe.com]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of the use of the solvent dimethyl sulfoxide in chemiluminescent studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fluorescence emission originated from the H-aggregated cyanine dye with chiral gemini surfactant assemblies having a narrow absorption band and a remarkably large Stokes shift - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Removal of unreacted N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3 after labeling
Technical Support Center: Post-Labeling Purification
Topic: Removal of Unreacted N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3
Welcome to the technical support center. This guide provides in-depth troubleshooting and procedural advice for the critical purification step following the labeling of biomolecules with this compound. We understand that efficient removal of unreacted dye is paramount for the success of your downstream applications. This resource is designed to address common challenges and provide robust solutions based on established scientific principles and extensive field experience.
Frequently Asked Questions (FAQs)
Q1: Why is it absolutely critical to remove unreacted Cy3 dye after my labeling reaction?
A: The presence of residual, unconjugated dye is a primary source of experimental failure and data misinterpretation.[1] Free dye can lead to several significant issues:
-
High Background Signal: Unconjugated dye molecules can non-specifically adsorb to surfaces or other biomolecules, leading to high background fluorescence in imaging applications like microscopy or flow cytometry, which obscures the true signal from your labeled target.[1][2]
-
Inaccurate Quantification: The presence of free dye will artificially inflate absorbance readings, leading to an incorrect calculation of the Degree of Labeling (DOL) and an overestimation of the conjugate concentration.[3]
-
Interference in Assays: In binding assays, free dye can occupy binding sites or generate false-positive signals, compromising the accuracy and sensitivity of the experiment.[4]
Q2: What are the unique properties of this compound that might affect its removal?
A: This specific reagent has two key features that influence purification strategy:
-
Cy3 Dye: The cyanine core is relatively hydrophobic, which can lead to non-specific binding with proteins or chromatography media.
-
PEG4 Linker: The hydrophilic polyethylene glycol (PEG) spacer is designed to increase the reagent's solubility in aqueous buffers.[5][6] While beneficial for the labeling reaction, this PEG linker can slightly increase the hydrodynamic radius of the free dye and alter its interaction with purification matrices compared to non-PEGylated dyes. The purification of PEGylated molecules often requires specialized strategies.[]
Q3: What are the primary methods for removing this unreacted dye, and how do I choose the best one?
A: The most effective methods are based on significant size differences between your labeled protein and the small molecule dye. The primary techniques are Size-Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF).[8][9] Acetone precipitation is another option, though it can be harsh on the protein.[10]
Your choice depends on several factors:
-
Sample Volume: Spin columns (SEC) are ideal for small volumes (< 4 mL), while dialysis and TFF are better suited for larger volumes.[11][12]
-
Urgency: SEC is the fastest method, often completed in under 15 minutes, whereas dialysis can take many hours to overnight.[3][13]
-
Protein Stability: SEC and TFF are generally gentle. Acetone precipitation can cause protein denaturation and aggregation, making resolubilization difficult.[10][14]
-
Equipment Availability: SEC and dialysis require minimal specialized equipment, while TFF requires a dedicated system.[12][15]
To help guide your decision, consult the following workflow diagram and the comparative table in the subsequent sections.
Visual Guide: Purification Method Selection
The diagram below provides a logical decision tree to help you select the most appropriate purification strategy for your specific experimental needs.
References
- 1. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Small Molecule and Biotin Removal | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, 2107273-62-9 | BroadPharm [broadpharm.com]
- 6. N-methyl-N'-methyl-O-(mPEG4)-O'-(propargyl-PEG4)-Cy3 - CD Bioparticles [cd-bioparticles.net]
- 8. benchchem.com [benchchem.com]
- 9. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. repligen.com [repligen.com]
- 13. youtube.com [youtube.com]
- 14. mass-spec.chem.tamu.edu [mass-spec.chem.tamu.edu]
- 15. Tangential Flow Filtration (TFF) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
Technical Support Center: Optimizing Click Chemistry Efficiency
A Senior Application Scientist's Guide to Buffer Conditions in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Welcome to the technical support center for click chemistry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. As Senior Application Scientists, we understand that while click chemistry is renowned for its robustness, its efficiency is highly dependent on meticulously controlled reaction conditions, particularly the buffer environment. This resource provides in-depth, evidence-based answers to common challenges, moving beyond simple protocols to explain the underlying chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My CuAAC reaction yield is consistently low or failing. Could my buffer be the culprit?
A: Absolutely. The buffer composition is one of the most critical factors influencing the outcome of a CuAAC reaction. Low yields are often traced back to suboptimal buffer conditions that either inhibit the copper catalyst or promote its deactivation. The key issues to investigate are the buffer's pH and the presence of interfering components.
The catalytic cycle of CuAAC relies on the availability of the copper(I) (Cu(I)) oxidation state. Many common buffer components can chelate or interact with the copper catalyst, rendering it inactive. For instance, amine-containing buffers like Tris are known to slow down CuAAC reactions due to the binding of the amine to the copper ion.[1][2] Similarly, high concentrations of chloride ions (>0.2 M) can compete for copper binding, and buffers containing chelating agents like EDTA will completely sequester the copper, halting the reaction.[1][3]
Q2: What is the optimal pH for a CuAAC reaction, and how critical is it?
A: The CuAAC reaction is remarkably tolerant to a wide pH range, typically functioning well between pH 4 and 12.[4][5] However, for most bioconjugation applications, a pH range of 6.5 to 8.0 is recommended to ensure the stability of the biomolecules involved.[6][7] A neutral pH of around 7 is often a good starting point.[1]
The pH becomes more critical when considering the stability of the reactants and the efficiency of the catalyst. At acidic pH (below 7), the reaction can still proceed, but the protonation state of your molecules might change, potentially affecting their solubility and reactivity. At alkaline pH (above 9), hydrolysis of ester functionalities on your molecules can become a concern.[4] For N-hydroxysuccinimide (NHS) ester reactions used to introduce azides or alkynes, a pH of 7-9 is common, balancing the reaction rate with the stability of the ester.[4]
Q3: I am using a common biological buffer like Tris or PBS. Why is my reaction not working well?
A: While convenient, some standard biological buffers contain components that are detrimental to the CuAAC reaction.
-
Tris Buffer: Tris (tris(hydroxymethyl)aminomethane) contains a primary amine that can act as an inhibitory ligand for the Cu(I) catalyst, leading to decreased reaction efficiency.[2][7] If you are observing slow or incomplete reactions in Tris buffer, this is a likely cause.
-
Phosphate-Buffered Saline (PBS): The phosphate component of PBS is generally compatible with click chemistry.[1][6] However, the "saline" part, which is typically sodium chloride, can be problematic at high concentrations. Chloride ions can compete with the alkyne for coordination to the copper catalyst, thereby inhibiting the reaction.[1] While standard PBS (containing approximately 150 mM NaCl) is often tolerated, buffers with higher chloride concentrations should be avoided.
Q4: What are the recommended buffers for bioconjugation via CuAAC?
A: For optimal performance, especially in sensitive bioconjugation reactions, we recommend using non-chelating buffers. Excellent choices include:
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): Widely compatible with CuAAC and a good starting point for optimization.[2][6]
-
MOPS (3-(N-morpholino)propanesulfonic acid): Another suitable non-chelating buffer.[1]
-
Phosphate Buffers (e.g., sodium phosphate): A reliable choice, provided the concentration of other salts like NaCl is kept in check.[1][2]
When preparing your buffer, always use high-purity water and reagents to avoid introducing any contaminating metal ions or chelating agents.
Q5: My reaction starts well but then seems to stop. What could be causing this?
A: This is a classic sign of catalyst deactivation, most commonly due to the oxidation of the active Cu(I) to the inactive Cu(II) state.[8] This is often caused by dissolved oxygen in the reaction mixture. While the mandatory reducing agent, sodium ascorbate, is there to regenerate Cu(I), it can be consumed over time if the exposure to oxygen is significant.[1]
To mitigate this, it is crucial to:
-
Use Freshly Prepared Sodium Ascorbate: Sodium ascorbate solutions are prone to degradation and should always be prepared fresh before use.[9]
-
Deoxygenate Your Buffers: Before starting the reaction, thoroughly degas your buffer and solvent by bubbling with an inert gas like argon or nitrogen.[10]
-
Minimize Headspace: Run your reactions in appropriately sized vials with minimal headspace to reduce the amount of available oxygen.[1]
Another potential issue is the presence of impurities in your starting materials or solvents that can poison the catalyst.[8]
The Role of Ligands and Additives
Q6: Do I always need to use a copper-stabilizing ligand? What is its function?
A: While not always strictly necessary for simple reactions, using a copper-stabilizing ligand is highly recommended for most applications, especially in bioconjugation.[11][12] These ligands play a crucial dual role:
-
Stabilization of Cu(I): The active Cu(I) catalyst is prone to oxidation and disproportionation in aqueous solutions. Ligands chelate the Cu(I) ion, protecting it from these deactivating pathways and maintaining a sufficient concentration of the active catalyst.[13][14]
-
Acceleration of the Reaction: By modulating the electronic properties of the copper center, ligands can significantly increase the rate of the cycloaddition reaction.[12]
Water-soluble triazole-based ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) are excellent choices for aqueous reactions.[15]
Q7: What is the optimal ligand-to-copper ratio?
A: The optimal ligand-to-copper ratio is critical and can vary depending on the specific ligand and reaction conditions. A common recommendation is a ligand-to-copper ratio of 2:1 to 5:1.[1][10] An excess of the ligand helps to ensure that the copper catalyst remains stabilized and protected from oxidation, which is particularly important when working with sensitive biomolecules that could be damaged by free copper ions.[1][14] However, a very large excess of ligand can sometimes be inhibitory, so optimization may be required for your specific system.
Data Summary and Experimental Protocols
To provide a clearer picture, the following table summarizes the compatibility of common buffer components with CuAAC reactions.
| Buffer/Component | Compatibility | Rationale and Key Considerations | Citations |
| HEPES | High | Non-chelating and maintains pH effectively in the optimal range. A preferred choice for bioconjugation. | [2][6] |
| Phosphate (Na/K) | High | Generally compatible. Cu-phosphate complexes can be insoluble, but pre-mixing Cu with a ligand prevents precipitation. | [1][2] |
| MOPS | High | A non-coordinating buffer suitable for CuAAC. | [1] |
| Tris | Low | Amine group chelates copper, inhibiting the catalytic activity and slowing the reaction. | [1][2][7] |
| PBS | Moderate | Phosphate is compatible, but high concentrations of NaCl (>0.2M) can be inhibitory due to chloride competition for copper. | [1] |
| Citrate | Low | Citrate is a strong chelating agent and will sequester the copper catalyst. | [2] |
| High Salt (>0.2M NaCl) | Low | Chloride ions compete with the alkyne for coordination to the copper center. | [1] |
| EDTA | Incompatible | A strong metal chelator that will completely inactivate the copper catalyst. Can be used to quench the reaction. | [1][3] |
Protocol: General CuAAC for Bioconjugation in Optimized Buffer
This protocol provides a starting point for the conjugation of an azide-modified biomolecule with an alkyne-containing molecule in an aqueous buffer.
1. Reagent Preparation:
- Buffer Preparation: Prepare a 100 mM solution of HEPES or sodium phosphate buffer at pH 7.4. Thoroughly degas the buffer by bubbling with argon or nitrogen for at least 20 minutes.
- Biomolecule Solution: Dissolve your azide-functionalized biomolecule in the degassed buffer to the desired final concentration.
- Alkyne Solution: Dissolve your alkyne-functionalized molecule in a compatible solvent (e.g., DMSO or the reaction buffer).
- Copper(II) Sulfate (CuSO₄) Stock: Prepare a 20 mM stock solution in deionized water.
- Ligand (THPTA) Stock: Prepare a 50 mM stock solution in deionized water.
- Sodium Ascorbate Stock: Prepare this solution fresh immediately before use. Prepare a 100 mM stock solution in deionized water.
2. Reaction Assembly:
- In a microcentrifuge tube, combine the following in order:
- The azide-functionalized biomolecule solution.
- The alkyne-functionalized molecule solution.
- Prepare a premix of the copper and ligand. In a separate tube, add the required volume of the CuSO₄ stock solution followed by the THPTA stock solution. Mix gently. This pre-complexation is crucial to prevent copper precipitation in phosphate buffers.[1]
- Add the copper/ligand premix to the reaction tube containing the azide and alkyne.
- Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
- Gently mix the reaction by inverting the tube. If possible, overlay the reaction mixture with argon or nitrogen and cap the tube tightly to minimize oxygen exposure.[1]
3. Reaction Conditions:
- Incubate the reaction at room temperature for 1-4 hours. The optimal reaction time will depend on the specific reactants and their concentrations.
- Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE with fluorescent visualization).
4. Quenching and Purification:
- Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA to sequester the copper catalyst.[3]
- Purify the resulting bioconjugate using a suitable method (e.g., size-exclusion chromatography, dialysis) to remove unreacted small molecules, the catalyst, and the ligand.
Visualizing the Workflow and Key Interactions
To better illustrate the process and the critical role of the buffer and ligand, the following diagrams are provided.
Caption: A typical workflow for a CuAAC bioconjugation experiment.
Caption: Interactions of the Cu(I) catalyst with stabilizing ligands and common inhibitors.
By carefully selecting your buffer system and understanding the principles outlined in this guide, you can significantly improve the efficiency and reproducibility of your click chemistry reactions, leading to more reliable and successful outcomes in your research and development endeavors.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Click reaction ligands | BroadPharm [broadpharm.com]
- 14. jenabioscience.com [jenabioscience.com]
- 15. Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
Technical Support Center: Navigating Copper-Catalyzed Click Chemistry for Live-Cell Imaging
A Senior Application Scientist's Guide to Minimizing Cell Toxicity and Maximizing Signal
Welcome to our dedicated resource for researchers, scientists, and drug development professionals employing copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" in live-cell imaging. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of this powerful technique, with a primary focus on mitigating copper-induced cytotoxicity.
The Challenge: Balancing Catalysis and Viability
Copper(I)-catalyzed click chemistry is a cornerstone of bioconjugation due to its high efficiency and specificity.[1][2] However, the very catalyst that makes this reaction so effective, the copper(I) ion, is also a source of significant cytotoxicity in living systems.[3][4] This toxicity primarily stems from the generation of reactive oxygen species (ROS) which can lead to cellular damage and apoptosis.[5][6] This guide is designed to equip you with the knowledge and tools to minimize these off-target effects and achieve robust, reliable data from your live-cell imaging experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses frequent problems encountered during live-cell click chemistry experiments, offering potential causes and actionable solutions grounded in scientific principles.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Cell Death / Poor Viability | Copper Toxicity: The Cu(I) catalyst generates reactive oxygen species (ROS), leading to cellular damage.[5][6] | Reduce Copper Concentration: Lower the final CuSO₄ concentration to the 10-100 µM range.[5] Use a Chelating Ligand: Add a water-soluble Cu(I) stabilizing ligand such as THPTA or BTTAA at a 5:1 molar ratio to copper. These ligands protect cells from ROS-induced damage.[5][7] Minimize Incubation Time: Limit cell exposure to the click reaction cocktail to 5-15 minutes.[5] Consider Copper-Chelating Azides: Use azides like picolyl azide, which can accelerate the reaction at lower, less toxic copper concentrations.[6] Switch to Copper-Free Click Chemistry: For highly sensitive cell lines, use strain-promoted azide-alkyne cycloaddition (SPAAC) with reagents like DBCO, which eliminates the need for a copper catalyst.[8][9] |
| Low or No Fluorescent Signal | Inefficient Click Reaction: Reagent concentrations may be too low, or the catalyst may be inactive. | Optimize Reagent Concentrations: Ensure the azide or alkyne probe is in excess (typically 2-10 fold) over the metabolically incorporated substrate.[5] Use Fresh Reducing Agent: Sodium ascorbate solution is prone to oxidation. Always use a freshly prepared solution to ensure efficient reduction of Cu(II) to the active Cu(I) state.[5] |
| High Background / Non-Specific Staining | Non-Specific Probe Binding: The fluorescent probe may be binding to cellular components other than the target. | Decrease Probe Concentration: Titrate the concentration of the alkyne/cyclooctyne-fluorophore to the lowest effective concentration. Thorough Washing: Increase the number and duration of washing steps with buffer (e.g., PBS) after the click reaction to remove unbound probe.[5] |
| Phototoxicity | Light-Induced Cell Damage: The combination of fluorescent probes and high-intensity light can generate ROS, leading to phototoxicity.[10][11] | Reduce Light Exposure: Minimize the duration and intensity of the excitation light. Use Red-Shifted Fluorophores: Employ fluorophores in the red or far-red spectrum where cellular autofluorescence and light scattering are lower.[12][13] |
Visualizing the Workflow: Minimizing Toxicity in CuAAC
The following diagram illustrates a typical experimental workflow for live-cell CuAAC, highlighting key steps for mitigating cytotoxicity.
Caption: Workflow for minimizing toxicity in live-cell CuAAC.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of copper-induced cytotoxicity in live cells?
A1: The primary mechanism of copper-induced cytotoxicity is the generation of reactive oxygen species (ROS).[6] The copper(I) catalyst, essential for the click reaction, can react with molecular oxygen in the cellular environment, leading to the formation of superoxide radicals and hydrogen peroxide. These ROS can cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death.[5]
Q2: How do copper-chelating ligands like THPTA and BTTAA reduce cytotoxicity?
A2: Water-soluble, copper-chelating ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) play a dual role in minimizing cytotoxicity.[5][6] Firstly, they stabilize the Cu(I) oxidation state, which is the active catalytic species, thereby increasing the reaction efficiency.[14][15] Secondly, they act as sacrificial reductants, helping to protect cells and biomolecules from ROS-induced damage.[6][7] By coordinating with the copper ion, these ligands can also limit its unwanted interactions with cellular components.
Q3: When should I consider using copper-free click chemistry (SPAAC)?
A3: Copper-free click chemistry, or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is an excellent alternative when working with particularly sensitive cell types or in applications where even low levels of copper are unacceptable.[8][9] SPAAC utilizes strained cyclooctynes (e.g., DBCO, BCN) that react spontaneously with azides without the need for a metal catalyst, thus completely avoiding copper-induced toxicity.[16][17] While generally slower than CuAAC, advancements in cyclooctyne design have significantly improved reaction kinetics.[4]
Q4: Can I perform the click reaction in serum-containing media?
A4: It is generally recommended to perform the click reaction in serum-free media or a buffered salt solution like PBS. Serum contains numerous proteins and other molecules that can chelate copper or react with the click reagents, reducing the efficiency of the reaction and potentially increasing non-specific background.
Q5: How can I confirm that the observed cell death is due to copper toxicity and not other factors?
A5: To confirm copper toxicity, you should run a series of control experiments. This includes treating cells with the complete click reaction cocktail, a cocktail lacking the copper sulfate, and a cocktail with the copper sulfate but without the reducing agent (sodium ascorbate). Comparing the viability across these conditions will help isolate the effect of the catalytically active copper. A standard cytotoxicity assay, such as an MTT assay, can be used for quantitative analysis.[4][18]
Detailed Experimental Protocol: Live-Cell CuAAC Labeling
This protocol provides a starting point for labeling metabolically tagged biomolecules on the surface of live cells. Optimization will be required for different cell types and experimental setups.
Materials:
-
Cells cultured on a suitable imaging dish (e.g., glass-bottom dish).
-
Metabolically labeled cells (e.g., with an azide- or alkyne-modified sugar, amino acid, etc.).
-
Dulbecco's Phosphate-Buffered Saline (DPBS), pre-warmed to 37°C.
-
Stock solutions of:
-
Copper(II) Sulfate (CuSO₄) in water.
-
Copper-chelating ligand (e.g., THPTA or BTTAA) in water.
-
Alkyne- or azide-functionalized fluorescent probe in DMSO or water.
-
Sodium Ascorbate in water (must be prepared fresh immediately before use).
-
Procedure:
-
Cell Preparation:
-
Gently aspirate the culture medium from the cells.
-
Wash the cells twice with warm DPBS to remove any residual medium.
-
-
Preparation of the Click Reaction Cocktail (prepare immediately before use):
-
In a microfuge tube, prepare the reaction cocktail by adding the components to DPBS in the following order. The final volume should be sufficient to cover the cells.
-
i. Ligand (e.g., THPTA): to a final concentration of 250 µM.
-
ii. Alkyne-Fluorophore Probe: to a final concentration of 25 µM.
-
iii. CuSO₄: to a final concentration of 50 µM.
-
-
Gently mix the solution.
-
Initiate the reaction: Add freshly prepared Sodium Ascorbate to a final concentration of 2.5 mM.
-
-
Labeling Reaction:
-
Immediately add the complete click reaction cocktail to the washed cells.
-
Incubate for 5-15 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Gently aspirate the reaction cocktail.
-
Wash the cells three times with DPBS to remove excess reagents.
-
Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
-
Proceed with live-cell imaging, being mindful to minimize light exposure to reduce phototoxicity.[10]
-
Visualizing the Mechanism of Toxicity and Mitigation
The following diagram illustrates how copper(I) can lead to the generation of ROS and how chelating ligands can mitigate this effect.
Caption: Mechanism of copper toxicity and mitigation by chelating ligands.
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. Signature of click chemistry in advanced techniques for cancer therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01196E [pubs.rsc.org]
- 3. Revolutionizing Live-Cell Research With InCu-Click - Northeastern University College of Engineering [coe.northeastern.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-free click chemistry for dynamic in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmiweb.com [pharmiweb.com]
- 10. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Click reaction ligands | BroadPharm [broadpharm.com]
- 16. benchchem.com [benchchem.com]
- 17. Copper-free click chemistry for dynamic in vivo imaging. | Sigma-Aldrich [sigmaaldrich.com]
- 18. pubs.acs.org [pubs.acs.org]
Validation & Comparative
The Decisive Edge in Single-Molecule Imaging: A Comparative Guide to Propargyl-PEG4-Cy3 and Alexa Fluor 555
For the discerning researcher in cellular biology and drug development, the choice of a fluorescent label is a critical decision that profoundly impacts the quality, reliability, and temporal resolution of experimental data. This guide offers an in-depth, data-driven comparison of two prominent orange-fluorescent dyes: Propargyl-PEG4-Cy3 and Alexa Fluor 555. We will dissect their core photophysical properties—quantum yield and photostability—providing the experimental frameworks necessary for their empirical validation. This analysis will empower you to make an informed decision, ensuring your imaging experiments are not just vivid, but quantitatively robust.
In the realm of high-resolution fluorescence microscopy, particularly in demanding applications like single-molecule tracking and super-resolution imaging, the performance of a fluorophore is dictated by two primary metrics: its brightness and its endurance under intense illumination. Brightness is a composite of the molar extinction coefficient (the efficiency of photon absorption) and the quantum yield (the efficiency of converting absorbed photons into emitted fluorescence). Photostability, conversely, defines the fluorophore's resilience to photochemical destruction, or photobleaching, under continuous excitation. An ideal fluorophore for longitudinal studies would exhibit both a high quantum yield and exceptional photostability.
While both Propargyl-PEG4-Cy3 and Alexa Fluor 555 occupy a similar spectral niche, their inherent chemical structures give rise to significant performance differences. Alexa Fluor 555 is widely reputed for its superior photostability and brightness when compared to the traditional cyanine dye, Cy3.[1][2][3] The propargyl-PEG4 modification on the Cy3 dye facilitates its conjugation to biomolecules via "click chemistry," a bioorthogonal ligation reaction.[4] While this offers a versatile labeling strategy, it is crucial to understand how the core photophysics of the Cy3 fluorophore compare to its more photostable counterpart, Alexa Fluor 555.
At a Glance: A Quantitative Comparison of Photophysical Properties
The following table summarizes the key photophysical parameters of Propargyl-PEG4-Cy3 and Alexa Fluor 555. It is important to recognize that these values can be influenced by the local chemical environment, including solvent, pH, and conjugation to a biomolecule.
| Property | Propargyl-PEG4-Cy3 | Alexa Fluor 555 | Reference(s) |
| Maximum Excitation (nm) | ~555 | 555 | [4] |
| Maximum Emission (nm) | ~570 | ~565 | [4][5] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000 | ~150,000 | [2][4] |
| Fluorescence Quantum Yield (Φ) | ~0.31 | ~0.10 | [5][6] |
| Relative Photostability | Moderate | High | [2][7][8] |
From this data, it is evident that while both dyes possess similar extinction coefficients, Propargyl-PEG4-Cy3 exhibits a higher quantum yield. However, the significantly greater photostability of Alexa Fluor 555 often makes it the superior choice for experiments requiring prolonged or intense illumination.[2][7][8]
The Causality Behind Performance: A Deeper Dive
The superior photostability of the Alexa Fluor dye family stems from their chemical structure, which is engineered to be less susceptible to photobleaching. Cyanine dyes like Cy3 are prone to photo-induced isomerization of their polymethine bridge, a non-radiative decay pathway that leads to a loss of fluorescence.[9] While the core Cy3 structure is known for good photostability and high quantum yield, Alexa Fluor dyes have been specifically designed to be more resistant to this and other photochemical degradation pathways.[3][10]
The PEG4 linker in Propargyl-PEG4-Cy3 serves to increase the hydrophilicity of the molecule and provides a spacer arm for conjugation, which can minimize quenching interactions with the labeled biomolecule.[11][12] However, the fundamental photostability is primarily dictated by the cyanine core.
Experimental Validation: Protocols for In-House Comparison
To empower researchers to make application-specific decisions, we provide detailed protocols for the comparative assessment of quantum yield and photostability. These protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data.
Measuring Relative Fluorescence Quantum Yield
The relative quantum yield of a fluorophore can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield, under conditions of identical absorbance at the excitation wavelength.
Workflow for determining relative fluorescence quantum yield.
Causality behind the protocol:
-
Dilute Solutions (Absorbance < 0.1): This is crucial to avoid inner filter effects, where emitted light is reabsorbed by other fluorophore molecules in the solution, leading to an underestimation of the true fluorescence intensity.
-
Identical Excitation Wavelength: Ensures that both the standard and the sample are absorbing photons at the same energy level, providing a valid basis for comparison.
-
Corrected Emission Spectra: Modern spectrofluorometers can correct for variations in detector sensitivity across different wavelengths, ensuring the integrated intensity accurately reflects the total number of emitted photons.
-
Refractive Index Correction (η²): The refractive index of the solvent affects the amount of light that escapes the cuvette and reaches the detector. This correction factor is necessary when the standard and sample are in different solvents.
Assessing Photostability
Photostability is typically quantified by measuring the rate of photobleaching under continuous illumination. The photobleaching half-life (t₁/₂), the time it takes for the fluorescence intensity to decrease to 50% of its initial value, is a common metric for comparison.
Workflow for comparative photostability assessment.
Causality behind the protocol:
-
Constant Illumination Intensity: This is the most critical parameter for a fair comparison. Any fluctuation in the excitation power will directly affect the rate of photobleaching.
-
Identical Concentration: Ensures that the initial number of fluorophores in the illuminated volume is comparable.
-
Background Correction: Subtracting the background fluorescence from a region without fluorophores ensures that the measured intensity decay is solely due to the photobleaching of the dye of interest.
-
Normalization: Normalizing the initial intensity to 100% allows for a direct comparison of the decay rates, even if the initial brightness of the two dyes is different.
Conclusion: Selecting the Optimal Fluorophore for Your Application
The choice between Propargyl-PEG4-Cy3 and Alexa Fluor 555 is contingent on the specific demands of the experiment. For applications where maximizing photon output in a short acquisition time is paramount, and photobleaching is less of a concern, the higher quantum yield of Propargyl-PEG4-Cy3 may be advantageous. However, for the majority of fluorescence imaging applications, especially those involving time-lapse imaging, single-molecule tracking, or super-resolution microscopy, the superior photostability of Alexa Fluor 555 will provide a decisive edge.[2][7][8] The ability to image for longer periods without significant signal loss translates to a higher signal-to-noise ratio, greater temporal resolution, and ultimately, more reliable and quantifiable data.
The inclusion of a propargyl group in the Cy3 dye provides the valuable functionality of click chemistry, enabling straightforward and specific labeling of biomolecules.[4] Researchers must weigh this conjugation convenience against the enhanced photophysical robustness offered by Alexa Fluor 555. For many, the superior performance of Alexa Fluor 555 will justify the use of alternative conjugation strategies if necessary.
Ultimately, the protocols provided in this guide offer a framework for empirical validation within your specific experimental context. By conducting a head-to-head comparison, you can confidently select the fluorophore that will best illuminate your biological questions.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3, 2107273-62-9 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Cy3 alkyne | BroadPharm [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. cancer.iu.edu [cancer.iu.edu]
- 9. osti.gov [osti.gov]
- 10. Cyanine 3 Dye | AxisPharm [axispharm.com]
- 11. mdpi.com [mdpi.com]
- 12. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
PEG4 Linker vs. Longer PEG Linkers for Bioconjugation: A Senior Application Scientist's Guide
Abstract
In the design of advanced bioconjugates, such as antibody-drug conjugates (ADCs) and PEGylated proteins, the linker is a critical component that dictates the therapeutic's stability, solubility, pharmacokinetics, and therapeutic index.[1][2] Among the most utilized tools in the bioconjugation toolkit are polyethylene glycol (PEG) linkers, prized for their hydrophilicity, biocompatibility, and tunable nature.[3] A key design choice is the length of the PEG chain, a decision that involves a delicate balance of competing factors. This guide provides a detailed, data-driven comparison between the short, discrete PEG4 linker and its longer counterparts (e.g., PEG8, PEG12, PEG24), offering researchers and drug developers a framework for making informed decisions.
The Fundamental Role of PEG Linkers in Bioconjugation
The covalent attachment of PEG chains, or PEGylation, is a foundational strategy to enhance the therapeutic properties of biomolecules.[4] The conjugation of potent, often hydrophobic, drugs to large biomolecules like antibodies can introduce challenges such as aggregation, poor solubility, and rapid systemic clearance.[1][5] PEG linkers serve as flexible, hydrophilic spacers that mitigate these issues through several key mechanisms:
-
Enhanced Hydrophilicity and Solubility : The repeating ethylene glycol units are highly hydrophilic, creating a hydration shell around the conjugate that can significantly improve aqueous solubility and prevent aggregation.[1][][7]
-
Improved Pharmacokinetics (PK) : By increasing the hydrodynamic volume of the conjugate, PEGylation reduces renal clearance, thereby extending the circulation half-life.[8][9][10]
-
Reduced Immunogenicity and Antigenicity : The flexible PEG chain can mask epitopes on the surface of proteins, reducing recognition by the immune system and proteolytic enzymes.[3][11]
-
Controlled Spatial Separation : The linker provides physical distance between the conjugated molecules, which can be crucial for preserving the biological activity of a protein or minimizing steric hindrance at the target binding site.[3][12]
Discrete PEG (dPEG®) linkers, which have a precisely defined number of repeating units, are often preferred over traditional polydisperse PEGs because they yield a homogeneous product, ensuring batch-to-batch consistency and a more predictable safety profile.[13][14][15]
Head-to-Head Comparison: PEG4 vs. Longer PEG Linkers
The choice between a short PEG4 linker and a longer chain is a critical optimization parameter. The optimal length is highly context-dependent, relying on the specific properties of the biomolecule, the payload, and the therapeutic goal.[2][16]
Table 1: Comparative Performance Metrics of PEG4 vs. Longer PEG Linkers
| Property | PEG4 Linker (Short Chain) | Longer PEG Linkers (e.g., PEG12, PEG24) | Scientific Rationale & Key Considerations |
| Hydrophilicity & Solubility | Moderate enhancement | Substantial enhancement | Longer PEG chains incorporate more ethylene glycol units, creating a more extensive hydration shell. This is critical for highly hydrophobic payloads to prevent aggregation, especially at high drug-to-antibody ratios (DARs).[1][5][17] |
| Pharmacokinetics (PK) / Half-life | Minor to moderate extension | Significant extension | The larger hydrodynamic radius imparted by longer PEG chains drastically reduces the rate of renal filtration, a primary clearance mechanism.[8][10][] This effect often correlates with the length of the PEG chain.[1] |
| Steric Hindrance | Minimal | Moderate to High | Longer PEGs create a more significant steric shield. This can be advantageous for masking immunogenic sites but may negatively impact binding affinity or enzyme activity if conjugation occurs near an active site.[4][12][19] |
| Immunogenicity | Lower potential for anti-PEG antibodies | Higher potential for anti-PEG antibodies | While PEG is generally considered low in immunogenicity, longer chains and repeated administration can induce anti-PEG antibodies.[20][21][22] The molecular weight of the PEG can significantly influence its immunogenicity.[21] |
| Payload Capacity (e.g., in ADCs) | Suitable for lower DARs | Can enable higher DARs | The superior solubilizing effect of longer PEG linkers can prevent the aggregation of ADCs loaded with a higher number of hydrophobic drug molecules.[5][16] |
| Flexibility & Spacing | Less flexible, shorter spacer | More flexible, longer spacer | Longer linkers provide greater spatial separation, which can be crucial for allowing a conjugated payload to orient itself for optimal target interaction or for bridging distant sites on a molecule.[3][19] |
Experimental Design for Linker Optimization
A systematic, empirical evaluation is essential for selecting the optimal linker. Below are foundational experimental workflows for comparing PEG4 and longer PEG linkers.
Workflow 1: Assessment of Solubility, Stability, and Aggregation
Objective: To quantify the impact of PEG linker length on the physical stability and solubility of a bioconjugate, particularly under stress conditions.
Caption: Workflow for comparing bioconjugate stability.
Detailed Protocol:
-
Bioconjugate Synthesis:
-
Prepare two identical batches of the target biomolecule (e.g., monoclonal antibody at 5 mg/mL in PBS, pH 7.4).
-
Dissolve the linker-payload constructs (e.g., Maleimide-PEG4-Payload and Maleimide-PEG24-Payload) in a compatible solvent like DMSO.
-
Add a 5-fold molar excess of each linker-payload to the respective antibody solutions.
-
Incubate at room temperature for 2 hours with gentle mixing.
-
-
Purification:
-
Remove unreacted linker-payload and aggregates using Size-Exclusion Chromatography (SEC) with an appropriate column (e.g., Superdex 200) equilibrated in the final formulation buffer.
-
-
Characterization (Time Zero):
-
Concentration: Measure protein concentration via A280.
-
SEC-HPLC: Inject 20 µg of each conjugate onto an SEC column (e.g., TSKgel G3000SWxl) to determine the percentage of monomer, dimer, and high molecular weight (HMW) species.
-
Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter and polydispersity index (PDI) to assess the homogeneity of the sample.
-
-
Forced Degradation Study:
-
Incubate aliquots of each conjugate at 40°C for 7 and 14 days.
-
Subject separate aliquots to three freeze-thaw cycles (-80°C to 25°C).
-
Re-analyze all stressed samples by SEC-HPLC and DLS as described in step 3.
-
-
Data Analysis:
-
Compare the increase in HMW species (aggregation) and the change in hydrodynamic diameter between the PEG4 and PEG24 conjugates over time and under stress. The conjugate with the longer PEG linker is expected to show superior stability.
-
Workflow 2: In Vivo Pharmacokinetic (PK) Evaluation
Objective: To determine the effect of PEG linker length on the circulation half-life and overall exposure of the bioconjugate in a relevant animal model.
Caption: Pharmacokinetic comparison workflow.
Detailed Protocol:
-
Animal Model:
-
Use female BALB/c mice (6-8 weeks old). Acclimate animals for at least one week.
-
-
Dosing Preparation:
-
Formulate the purified PEG4 and longer-PEG conjugates in sterile PBS to a final concentration of 1 mg/mL.
-
-
Administration:
-
Administer a single intravenous (IV) bolus dose of 5 mg/kg to two groups of mice (n=5 per group).
-
-
Blood Sampling:
-
Collect approximately 20 µL of blood via tail vein or saphenous vein at pre-determined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 96 hr, 168 hr).
-
Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Sample Processing and Analysis:
-
Centrifuge blood samples at 2000 x g for 10 minutes at 4°C to separate plasma.
-
Quantify the concentration of the bioconjugate in the plasma using a validated sandwich ELISA.
-
Coat a 96-well plate with a capture antibody specific to the biomolecule.
-
Add plasma samples and a standard curve of the conjugate.
-
Detect with a horseradish peroxidase (HRP)-conjugated detection antibody.
-
Add TMB substrate and measure absorbance at 450 nm.
-
-
-
Data Analysis:
-
Plot the mean plasma concentration vs. time for each group.
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters: Area Under the Curve (AUC), clearance (CL), and terminal half-life (t½). The longer PEG linker is expected to yield a higher AUC and longer t½.[1][8]
-
Conclusion and Strategic Recommendations
The selection of PEG linker length is a strategic decision that requires a careful balancing of desired attributes. There is no universally superior option; the choice must be tailored to the specific application.[16]
Choose a PEG4 Linker when:
-
The payload is relatively hydrophilic, and aggregation is not a primary concern.
-
Minimal alteration of the parent molecule's pharmacokinetic profile is intended.
-
Maximizing tissue penetration is a priority, as smaller conjugates may extravasate more efficiently.
-
Potential immunogenicity associated with larger PEG chains needs to be minimized.[23]
Choose a Longer PEG Linker (≥PEG8) when:
-
The payload is highly hydrophobic, and enhanced solubility is required to prevent aggregation and enable higher drug loading.[5][17]
-
A significant extension of the in-vivo circulation half-life is a primary objective for improving therapeutic efficacy.[1][8][10]
-
Maximal shielding of the bioconjugate from the immune system or enzymatic degradation is necessary.[24]
-
Greater spatial separation between the biomolecule and payload is needed to preserve the activity of either component.[19]
Ultimately, the optimal linker is the one that produces the most effective and safest therapeutic, a determination that can only be made through rigorous, comparative experimental evaluation. By systematically assessing the trade-offs between solubility, stability, pharmacokinetics, and biological activity, researchers can rationally design and select the most appropriate PEG linker to advance their bioconjugate programs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. adcreview.com [adcreview.com]
- 7. benchchem.com [benchchem.com]
- 8. Pegylation: a novel process for modifying pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 12. benchchem.com [benchchem.com]
- 13. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 14. PEG Linker, Discrete PEG | BroadPharm [broadpharm.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Polyethylene glycol (PEG): The nature, immunogenicity, and role in the hypersensitivity of PEGylated products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
A Spectroscopic and Functional Comparison of N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3 for Advanced Bioconjugation
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth spectroscopic comparison of N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3 against a panel of commonly used cyanine dyes. We will dissect the influence of its specific chemical modifications—N-alkylation and dual PEGylation—on the core Cy3 chromophore's performance. The objective is to provide researchers with the data and expert insights needed to select the optimal fluorescent probe for their specific application, from high-resolution imaging to targeted drug delivery.
Deconstructing the Fluorophore: Structure Dictates Function
Cyanine dyes are a class of synthetic fluorophores characterized by two nitrogen-containing heterocyclic rings joined by a polymethine chain.[1][] The length of this conjugated chain is a primary determinant of the dye's absorption and emission wavelengths.[1] The subject of this guide, this compound, is a highly modified derivative designed to optimize performance in complex biological environments.
Let's break down its key structural components:
-
Cy3 Core: The fundamental fluorophore, providing the characteristic orange-red fluorescence with absorption and emission maxima around 550 nm and 570 nm, respectively.[1][3] Cy3 is widely used due to its high molar extinction coefficient and brightness.[4][5]
-
N-methyl Groups: Alkylation of the nitrogen atoms on the indolenine rings can influence the dye's electronic properties, solubility, and thermal stability.[4][6]
-
Dual PEG4 Linkers: The inclusion of two polyethylene glycol (PEG) chains dramatically enhances the hydrophilicity of the molecule.[1][7] This is critical for biological applications, as it increases solubility in aqueous buffers and helps prevent aggregation-induced fluorescence quenching.[8][9][10]
-
Propargyl Functional Group: One of the PEG linkers is terminated with a propargyl group (an alkyne). This serves as a highly efficient and specific reactive handle for copper-catalyzed "click chemistry," allowing for covalent attachment to azide-modified biomolecules, nanoparticles, or surfaces.[8][10][11]
The strategic combination of these features results in a fluorophore that retains the spectral signature of Cy3 while offering superior aqueous solubility and a versatile method for bioconjugation.
Caption: Structural components of the target dye vs. standard cyanines.
Comparative Spectroscopic & Performance Data
The selection of a fluorophore is a trade-off between multiple performance parameters. While some dyes excel in a single characteristic, such as quantum yield, others provide a more balanced profile suitable for a broader range of applications. The following table objectively compares this compound with key alternatives.
| Parameter | This compound | Standard Cy3 | Cy3B | Cy5 | Alexa Fluor 555 |
| Excitation Max (λex) | 555 nm[10] | ~550 nm[5] | 558 nm[12] | ~650 nm[1] | ~555 nm |
| Emission Max (λem) | 570 nm[10] | ~570 nm[5] | 572 nm[12] | ~670 nm[1] | ~565 nm |
| Molar Extinction Coefficient (ε) | 150,000 cm-1M-1[10] | 150,000 cm-1M-1[5] | 130,000 cm-1M-1 | 250,000 cm-1M-1[13] | 155,000 cm-1M-1 |
| Quantum Yield (QY) | ~0.15 - 0.3* | ~0.15 (highly variable)[12][14] | ~0.67 - 0.8 [12][14] | ~0.27[1][12] | ~0.1 |
| Photostability | Good | Moderate; prone to photoisomerization[14][15] | Excellent ; rigid structure prevents isomerization[14] | Good; sensitive to ozone[16] | Excellent [15] |
| Key Features | Excellent water solubility; Propargyl group for click chemistry[10] | General purpose; environmentally sensitive QY[12] | High QY and photostability[14] | Far-red emission reduces autofluorescence[17] | High photostability[15] |
The quantum yield for the PEGylated Cy3 is not explicitly reported in a single source but is expected to be in the range of standard Cy3, potentially enhanced due to reduced aggregation in aqueous media. A quantum yield of 0.31 has been reported for a similar Cy3 alkyne derivative.[18]
Expert Analysis of the Data:
-
Brightness (ε x QY): While Cy3B is the clear leader in intrinsic brightness due to its exceptionally high quantum yield, this compound maintains the high extinction coefficient of the Cy3 core. Its enhanced solubility can lead to improved practical brightness in biological buffers by preventing the formation of quenching aggregates.
-
Photostability: The primary limitation of the standard Cy3 core is its susceptibility to photobleaching and photo-induced cis/trans isomerization, which leads to a non-fluorescent state.[14] Dyes like Cy3B and the Alexa Fluor family overcome this through structural rigidization.[14][19] While the PEGylated Cy3 does not have this rigidization, its improved formulation characteristics can contribute to more stable performance in solution. Furthermore, rigidly incorporating cyanine dyes within structures like DNA has been shown to enhance photostability.[20]
-
Solubility and Conjugation: This is the standout advantage of this compound. Many cyanine dyes exhibit poor water solubility and must be dissolved in organic co-solvents like DMSO or DMF.[] The dual PEG linkers render the target dye readily soluble in aqueous media, simplifying conjugation protocols and making it more biocompatible.[7][10] The propargyl handle enables highly specific and efficient labeling via click chemistry, a significant advantage over less specific amine-reactive chemistries (e.g., NHS esters).
Experimental Protocols for Spectroscopic Validation
To ensure scientific integrity, the data presented in comparative guides must be verifiable. Below are standardized protocols for measuring two key spectroscopic parameters: fluorescence quantum yield and photostability.
The relative method is the most common approach for determining quantum yield (QY), comparing the sample's fluorescence to a well-characterized standard.[21][22]
Principle: For dilute solutions with identical absorbance at the same excitation wavelength, the number of absorbed photons is assumed to be equal.[21][22] The ratio of their integrated fluorescence intensities is therefore proportional to the ratio of their quantum yields. The calculation uses the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)[12][22]
Where:
-
Φ is the quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent.
-
Subscripts X and ST denote the test sample and the standard, respectively.
Step-by-Step Methodology:
-
Select a Standard: Choose a reference standard with a known, stable quantum yield and an absorption profile that overlaps with the test sample (e.g., Rhodamine 6G in ethanol, QY ≈ 0.95).
-
Prepare Solutions:
-
Prepare stock solutions of the test dye and the standard in the same spectroscopic grade solvent.
-
Create a series of dilutions for both the test dye and the standard, ensuring that the absorbance at the excitation wavelength remains below 0.1 in a 1 cm cuvette to minimize re-absorption effects.[22]
-
-
Measure Absorbance: Using a UV-Vis spectrophotometer, record the absorbance of each dilution at the chosen excitation wavelength.
-
Measure Fluorescence:
-
Using a spectrofluorometer, excite each dilution at the same wavelength used for absorbance measurements.
-
Record the corrected fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., slit widths) for the sample and standard.
-
-
Data Analysis:
-
Integrate the area under each fluorescence emission curve to obtain the integrated fluorescence intensity.
-
For both the test dye and the standard, create a plot of integrated fluorescence intensity (y-axis) versus absorbance (x-axis).
-
Perform a linear regression for each data set to determine the slope (gradient). The plot should be linear and pass through the origin.[21]
-
Calculate the quantum yield of the test sample using the equation above.
-
Caption: Workflow for relative fluorescence quantum yield determination.[21]
Photostability is evaluated by measuring the rate of fluorescence decay under continuous illumination.[15][23]
Step-by-Step Methodology:
-
Sample Preparation: Prepare a solution of the fluorescent dye in a suitable buffer and place it in a quartz cuvette or on a microscope slide.
-
Instrumentation Setup: Use a fluorescence microscope or a spectrofluorometer equipped with a time-scan mode.
-
Continuous Illumination: Expose the sample to continuous excitation light at the dye's absorption maximum. Use a consistent and defined power density for all compared dyes.
-
Data Acquisition: Record the fluorescence intensity at the emission maximum at regular intervals over an extended period (e.g., several minutes).
-
Data Analysis:
-
Normalize the initial fluorescence intensity to 100%.
-
Plot the normalized fluorescence intensity as a function of illumination time.
-
Compare the decay curves of the different dyes. The dye that retains a higher percentage of its fluorescence for a longer duration is considered more photostable. The time taken for the intensity to drop to 50% (t1/2) can be used as a quantitative metric.
-
Conclusion and Field-Proven Insights
This compound emerges not as a dye with the highest performance in a single spectroscopic category, but as a highly versatile and practical tool for modern biological research. Its true strength lies in the synergistic combination of its features.
-
For Cell Biologists and Microscopists: While it may not be as photostable as Cy3B or Alexa Fluor 555 for demanding single-molecule or long-term time-lapse imaging, its excellent solubility ensures reliable staining in aqueous buffers, minimizing artifacts from dye aggregation.
-
For Drug Development Professionals: The PEGylation enhances biocompatibility and in-vivo circulation times, while the propargyl group allows for precise, bioorthogonal conjugation to drug delivery systems, antibodies, or targeting ligands.[7] This makes it an ideal choice for creating fluorescently-traceable therapeutics and diagnostic agents.
In essence, this compound is an expertly engineered fluorophore that addresses the practical challenges of working in complex biological systems. It trades a fraction of the peak performance of specialized dyes for robust solubility and superior conjugation flexibility, making it an invaluable asset for researchers who prioritize reliability and versatility.
References
- 1. Cyanine - Wikipedia [en.wikipedia.org]
- 3. Cyanine 3 Dye | AxisPharm [axispharm.com]
- 4. Accurate Modeling of Excitonic Coupling in Cyanine Dye Cy3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. goldbio.com [goldbio.com]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. N-methyl-N'-methyl-O-(mPEG4)-O'-(propargyl-PEG4)-Cy3 - CD Bioparticles [cd-bioparticles.net]
- 9. This compound | 2107273-62-9 [amp.chemicalbook.com]
- 10. This compound, 2107273-62-9 | BroadPharm [broadpharm.com]
- 11. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 12. benchchem.com [benchchem.com]
- 13. glenresearch.com [glenresearch.com]
- 14. A highly fluorescent DNA toolkit: synthesis and properties of oligonucleotides containing new Cy3, Cy5 and Cy3B monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. reddit.com [reddit.com]
- 17. omichem.com [omichem.com]
- 18. Cy3 alkyne | BroadPharm [broadpharm.com]
- 19. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Internally labeled Cy3/Cy5 DNA constructs show greatly enhanced photo-stability in single-molecule FRET experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. chem.uci.edu [chem.uci.edu]
- 23. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Confirming Successful Bioconjugation of N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3
Introduction: Beyond the "Click" - The Imperative of Post-Conjugation Validation
The N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3 is a sophisticated reagent, elegantly designed for modern bioconjugation. It combines the water-solubility and biocompatibility of polyethylene glycol (PEG) linkers, the potent fluorescence of a Cyanine 3 (Cy3) dye, and the precise reactivity of a terminal alkyne (propargyl) group.[1][2] This alkyne moiety is engineered for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling researchers to covalently attach this fluorescent PEG linker to azide-modified biomolecules with high specificity and efficiency.[3][4][5]
This guide provides an in-depth comparison of the primary analytical techniques used to validate the conjugation of this specific reagent. We will move beyond simple protocols to discuss the causality behind methodological choices, enabling you, the researcher, to design a validation strategy that is both robust and self-validating.
Method 1: Mass Spectrometry (MS) - The Definitive Confirmation of Covalent Union
Expertise & Experience: Why MS is the Gold Standard
Mass spectrometry directly measures the molecular weight of molecules. In the context of bioconjugation, its power is unequivocal: it can definitively confirm the formation of a covalent bond by detecting the precise mass increase corresponding to the addition of the Cy3-PEG linker to the target biomolecule. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are well-suited for analyzing large biomolecules and their conjugates.[6][7] Coupling liquid chromatography to mass spectrometry (LC-MS) is particularly powerful, as it allows for the separation of the reaction mixture components prior to mass analysis, providing information on both purity and identity in a single run.[8][9]
Trustworthiness: The Self-Validating Result
The beauty of MS lies in its unambiguous result. The system is self-validating:
-
Successful Conjugation: The mass spectrum will show a new peak or a distribution of peaks corresponding to the mass of the starting biomolecule plus the mass of the this compound moiety (Molecular Weight: ~917.18 g/mol , exact mass will vary with salt form). If multiple sites on the biomolecule are available for conjugation, a series of peaks representing singly, doubly, and triply labeled species may be observed.
-
Failed Conjugation: The spectrum will only show the mass of the unreacted starting biomolecule.
-
Incomplete Reaction: Both the unreacted biomolecule and the new conjugated species will be present in the spectrum.
Experimental Protocol: LC-MS Analysis
This protocol assumes the conjugation of the Cy3-PEG reagent to an azide-modified protein of ~50 kDa.
-
Sample Preparation:
-
Following the conjugation reaction, desalt the sample using a desalting column (e.g., a spin column with appropriate molecular weight cut-off) to remove excess copper, ligands, reducing agents, and unconjugated Cy3-PEG reagent. This step is critical to prevent ion suppression and instrument contamination.
-
Dilute the desalted conjugate to a final concentration of 0.1-1.0 mg/mL in an MS-compatible solvent (e.g., 0.1% formic acid in water/acetonitrile).
-
-
Liquid Chromatography (LC) Separation:
-
Column: C4 or C8 reversed-phase column suitable for protein separation.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Develop a gradient that effectively separates the unconjugated protein from the more hydrophobic conjugated product (e.g., 20% to 80% B over 15-20 minutes).
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry (MS) Detection:
-
Instrument: High-resolution ESI-Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.[10]
-
Ionization Mode: Positive ion mode.
-
Mass Range: Scan a wide range appropriate for the expected masses (e.g., 800-4000 m/z).
-
Data Analysis: The raw data will show a series of multiply charged ions. Use deconvolution software (e.g., BioAnalyst, MaxEnt) to reconstruct the zero-charge mass spectrum, which will display the true molecular weights of the species present in the sample.[8]
-
Data Presentation: Expected Mass Shift
| Analyte | Expected Molecular Weight (Da) | Expected Deconvoluted Mass (Da) |
| Unconjugated Protein (Example) | 50,000 | ~50,000 |
| This compound | ~917.18 | - |
| Singly Conjugated Product | 50,000 + 917.18 | ~50,917 |
| Doubly Conjugated Product | 50,000 + (2 * 917.18) | ~51,834 |
Workflow Diagram: LC-MS Analysis
References
- 1. This compound, 2107273-62-9 | BroadPharm [broadpharm.com]
- 2. N-methyl-N'-methyl-O-(mPEG4)-O'-(propargyl-PEG4)-Cy3 - CD Bioparticles [cd-bioparticles.net]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. researchgate.net [researchgate.net]
- 8. sciex.com [sciex.com]
- 9. enovatia.com [enovatia.com]
- 10. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
A Senior Application Scientist's Guide to Evaluating the Specificity of Protein Labeling with N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3
Welcome to a comprehensive evaluation of protein labeling specificity, focusing on the increasingly popular bioorthogonal probe, N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3. This guide is designed for researchers, scientists, and drug development professionals who require high-fidelity protein labeling for applications ranging from proteome profiling to cellular imaging and targeted therapeutics. We will dissect the underlying chemistry, provide actionable protocols for validating specificity, and objectively compare this method with established alternatives.
Introduction: The Critical Need for Labeling Specificity
The probe in focus, this compound, is a fluorescent alkyne designed for "click chemistry," a powerful and highly selective bioorthogonal ligation reaction.[1][2] Its structure features a Cy3 fluorophore for detection, a hydrophilic PEG linker to enhance solubility, and a terminal propargyl group (an alkyne) that serves as the reactive handle.[3][4] This probe is not used alone; it is the second component in a two-step labeling strategy, and its specificity is intrinsically linked to the first step.
The Two-Step Labeling Workflow and Its Determinants of Specificity
Labeling with a propargyl-Cy3 probe relies on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction renowned for its efficiency and bioorthogonality.[5][6] The process involves two key stages, each presenting a potential point for non-specific interactions.
Stage 1: Introduction of an Azide Handle into the Target Protein. Before the Cy3 probe can react, a complementary azide (-N3) group must be incorporated into the protein(s) of interest. This is typically achieved through metabolic labeling, where cells are cultured with an amino acid analog like L-azidohomoalanine (AHA), which is incorporated into newly synthesized proteins in place of methionine.[7][8][9][10] Alternatively, enzymatic methods or the genetic incorporation of unnatural amino acids can install azides at specific sites.[11]
-
Specificity Checkpoint: The fidelity of this stage is paramount. If the cell incorporates AHA inefficiently or if the azide-bearing substrate is promiscuous, the foundation of the experiment is compromised.
Stage 2: The Click Reaction. The azide-modified proteins are then reacted with the propargyl-PEG-Cy3 probe. In the presence of a copper(I) catalyst, the alkyne on the probe and the azide on the protein undergo a cycloaddition to form a stable triazole linkage, covalently attaching the Cy3 dye.[2][5][6]
-
Specificity Checkpoint: While CuAAC is highly specific, off-target reactions can occur. Recent studies have highlighted that under certain conditions, the copper catalyst can promote a side reaction between the alkyne probe and free thiols on cysteine residues, leading to azide-independent labeling.[12][13]
Below is a diagram illustrating the complete experimental workflow.
Figure 1. Workflow for two-step bioorthogonal protein labeling.
A Practical Guide to Validating Labeling Specificity
Trustworthiness in scientific reporting requires self-validating protocols. The following experimental controls are essential for rigorously evaluating the specificity of your labeling reaction.
Key Control Experiments:
-
No-Azide Control (-AHA): This is the most critical control. Run a parallel experiment where cells are cultured in standard methionine-containing media without AHA. Process this sample identically through the lysis and click reaction steps. Any fluorescent signal detected in this lane via in-gel fluorescence scanning represents non-specific, azide-independent labeling.[14]
-
No-Catalyst Control (-Cu): To assess copper-dependent off-target reactions, perform the click reaction on an azide-labeled sample but omit the copper catalyst. This will reveal any background signal arising from non-catalyzed interactions between the alkyne probe and the proteome.[14]
-
Competitive Inhibition: To confirm that AHA is incorporated via the methionine biosynthetic pathway, co-incubate cells with AHA and an excess of natural methionine. A significant reduction in fluorescent signal compared to the AHA-only sample indicates specific metabolic incorporation.
Protocol 1: In-Gel Fluorescence Scanning for Specificity Assessment
This protocol allows for the direct visualization of labeled proteins and is the first line of assessment for specificity.
Methodology:
-
Sample Preparation: Culture cells and perform metabolic labeling for your experimental (+AHA) and control (-AHA) samples.
-
Cell Lysis: Harvest and lyse cells in a buffer containing 1% SDS to denature proteins.
-
Click Reaction: Normalize protein concentration for all samples. To 40-50 µg of protein lysate, add the CuAAC reaction cocktail. A typical final concentration is:
-
2.5 µM Propargyl-PEG-Cy3
-
1 mM CuSO4
-
5 mM tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
5 mM sodium ascorbate (freshly prepared)
-
Incubate for 15-30 minutes at room temperature, protected from light.[15]
-
-
Protein Precipitation: Precipitate proteins using a methanol/chloroform protocol to remove excess dye and reaction components.
-
SDS-PAGE: Resuspend the protein pellet in SDS-PAGE loading buffer, heat, and run on a polyacrylamide gel (e.g., 4-12% Bis-Tris).[16][17]
-
Fluorescence Scanning: Without staining the gel, image it on a fluorescent gel scanner using an appropriate excitation laser for Cy3 (e.g., 532 nm).[15][18]
-
Total Protein Staining: After scanning, stain the same gel with a total protein stain (e.g., Coomassie Blue) to visualize the entire proteome as a loading control.
Interpreting the Results:
-
High Specificity: The fluorescent scan of the +AHA lane shows distinct bands, while the -AHA lane is nearly blank.
-
Non-Specific Labeling: The -AHA lane shows a fluorescent smear or distinct bands, indicating the Cy3 probe is reacting with proteins in an azide-independent manner.[14]
Protocol 2: Mass Spectrometry for Definitive Identification
For an unbiased, proteome-wide assessment, mass spectrometry (MS) is the gold standard. It can identify which proteins are being labeled and pinpoint the exact site of modification.
Methodology:
-
Labeling & Digestion: Perform the labeling reaction as described above. Instead of running on a gel, precipitate the labeled proteins and digest them into peptides using trypsin.
-
Enrichment (Optional): If the labeled proteins are of low abundance, the sample can be enriched using affinity purification if a biotin-alkyne probe is used instead of a Cy3-alkyne probe.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a database search algorithm to identify peptides and proteins. Search for spectra that correspond to peptides containing AHA (with the mass of the triazole-linked Cy3 probe) to identify true positive hits. Analyze the control (-AHA) sample to identify proteins that are non-specifically labeled.[19][20]
Comparative Analysis with Alternative Labeling Methods
The choice of labeling strategy depends on the experimental goals, cell type, and required performance characteristics. The Propargyl-PEG-Cy3/CuAAC system is powerful but not the only option.
Copper-Free Click Chemistry: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a major alternative that eliminates the need for a copper catalyst, thereby avoiding concerns about copper-induced cytotoxicity.[5][11][][22] It uses a strained cyclooctyne probe (e.g., DBCO, BCN) instead of a terminal alkyne.
-
Mechanism: The high ring strain of the cyclooctyne provides the energy to drive the reaction with an azide without a catalyst.[]
-
Specificity: While SPAAC avoids copper-dependent side reactions, some cyclooctynes have been shown to react non-specifically with cysteine thiols (a thiol-yne reaction).[14][23]
-
Kinetics: SPAAC reactions are generally slower than CuAAC.
Figure 2. Decision logic for choosing between CuAAC and SPAAC.
Comparison Table
| Feature | Propargyl-Cy3 (CuAAC) | Cyclooctyne-Cy3 (SPAAC) | Direct Covalent Labeling (e.g., NHS-Ester) |
| Specificity | High (Bioorthogonal) | High (Bioorthogonal) | Low (Targets common functional groups like amines) |
| Primary Off-Target | Cysteine thiols (Cu-dependent)[12][13] | Cysteine thiols (azide-independent)[14][23] | Any accessible primary amine (e.g., Lysine) |
| Biocompatibility | Potentially cytotoxic due to Cu(I) catalyst | Excellent for live-cell imaging[11] | Can alter protein charge and function |
| Reaction Speed | Very fast (minutes to 1 hour) | Slower (hours)[11] | Fast (minutes to hours) |
| Setup | Two-step (Azide incorporation + Click) | Two-step (Azide incorporation + Click) | One-step |
| Ideal Use Case | Labeling in cell lysates, fixed cells | Live-cell imaging, in vivo studies | Labeling purified proteins in vitro |
Fluorophore Choice: Why Cy3?
The choice of Cy3 in this probe is also significant. Cy3 is a bright and photostable dye, but its properties can be influenced by conjugation.
-
Brightness: Attaching Cy3 to proteins can cause an anomalous enhancement in its fluorescence, making it a very sensitive reporter.[24][25]
-
Size: As an organic fluorophore, Cy3 is significantly smaller than fluorescent proteins (like GFP), making it less likely to perturb the function of the protein it labels.[26]
-
Alternatives: Other fluorophores (e.g., Alexa Fluor, ATTO dyes) are available as alkyne derivatives and can be substituted for Cy3 if different spectral properties are required.
Conclusion and Expert Recommendations
The this compound probe, when used within a well-controlled two-step bioorthogonal labeling workflow, offers an exceptionally specific and sensitive method for fluorescently tagging proteins.
Key Takeaways:
-
Specificity is a two-part problem: It depends equally on the selective incorporation of the azide handle and the bioorthogonality of the subsequent click reaction.
-
Controls are non-negotiable: The "-AHA" (no-azide) control is the single most important experiment to perform to validate the specificity of your results.
-
CuAAC is ideal for lysates: The speed and efficiency of CuAAC make it the preferred method for labeling complex protein mixtures in cell lysates. However, researchers must be aware of potential copper-dependent side reactions with cysteine thiols.[12][13]
-
SPAAC is the choice for live cells: For live-cell imaging, the copper-free SPAAC method is superior due to its lower cytotoxicity, despite its slower kinetics.[5][22]
By implementing the rigorous validation protocols outlined in this guide, researchers can confidently leverage the power of this advanced labeling reagent to generate high-quality, reproducible data and drive their discoveries forward.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound, 2107273-62-9 | BroadPharm [broadpharm.com]
- 4. N-methyl-N'-methyl-O-(mPEG4)-O'-(propargyl-PEG4)-Cy3 - CD Bioparticles [cd-bioparticles.net]
- 5. bachem.com [bachem.com]
- 6. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Development of a novel method for quantification of autophagic protein degradation by AHA labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. help.lumiprobe.com [help.lumiprobe.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. A One-Step Staining Protocol for In-Gel Fluorescent Visualization of Proteins | Springer Nature Experiments [experiments.springernature.com]
- 17. A One-Step Staining Protocol for In-Gel Fluorescent Visualization of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. azurebiosystems.com [azurebiosystems.com]
- 19. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 22. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Anomalous fluorescence enhancement of Cy3 and cy3.5 versus anomalous fluorescence loss of Cy5 and Cy7 upon covalent linking to IgG and noncovalent binding to avidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends beyond its final use in an experiment. The proper disposal of complex molecules such as N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3 is a critical, final step that ensures the safety of laboratory personnel and the preservation of our environment. This guide provides a detailed, step-by-step protocol for the responsible disposal of this fluorescent linker, grounding our recommendations in the distinct chemical properties of its constituent parts.
While a specific Safety Data Sheet (SDS) for this novel compound is not yet widely available, a thorough hazard assessment based on its functional moieties—the Cy3 dye, the polyethylene glycol (PEG) linkers, and the reactive propargyl group—provides a clear directive. The combined potential hazards necessitate that all waste containing this compound be treated as hazardous chemical waste.
Hazard Assessment: Deconstructing the Molecule
The key to safe disposal lies in understanding the potential risks associated with each component of this compound.
| Chemical Component | Key Hazard Characteristics | Disposal Consideration |
| Cy3 (Cyanine Dye) | Fluorescent dye with some reported biotoxicity.[1] Related cyanine dyes are known to be very toxic to aquatic life with long-lasting effects.[2] | Must be collected as hazardous chemical waste to prevent environmental release. |
| PEG4 (Polyethylene Glycol) | Generally low toxicity and biodegradable.[3] However, release into sewer systems is discouraged to avoid impacting wastewater treatment processes.[4] | Does not alter the hazardous nature of the overall compound but reinforces the need for controlled disposal rather than drain disposal. |
| Propargyl Group | The primary hazard driver. The terminal alkyne is a high-energy functional group. Related propargyl compounds are flammable, reactive, and toxic.[3] Can be fatal upon ingestion, inhalation, or skin absorption and may have the potential for explosive polymerization under certain conditions.[3] | Dictates that the entire molecule be handled and disposed of as hazardous waste.[3] |
Given this profile, the guiding principle is one of caution. The entire molecule must be managed as hazardous waste, primarily due to the reactivity of the propargyl group and the ecotoxicity of the cyanine dye.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, adherence to standard laboratory safety protocols is paramount.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a standard laboratory coat, safety goggles to protect from splashes, and chemical-resistant gloves (e.g., nitrile).[3][4]
-
Ventilation: Handle the compound and any waste solutions in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any potential aerosols or vapors.[5]
-
Spill Management: In the event of a spill, evacuate the area and ensure it is well-ventilated. Absorb the spill with an inert, non-combustible material (e.g., sand or vermiculite).[6] Collect the absorbent material and any contaminated items into a sealed, properly labeled container for disposal as hazardous waste.[3] Decontaminate the spill surface afterward.[6]
Step-by-Step Disposal Protocol
The proper disposal of this compound requires a systematic approach involving segregation, containment, and documentation. Never discharge this chemical or its waste down the sanitary sewer.[4][7]
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is the most critical step to ensure safe and compliant disposal.
-
Solid Waste:
-
Collect any residual solid this compound.
-
Include all contaminated consumables such as pipette tips, weigh boats, microfuge tubes, and absorbent pads.
-
Contaminated PPE, especially gloves, should also be placed in this waste stream.
-
Place all solid waste into a dedicated, robust, and sealable hazardous waste container.[3]
-
-
Liquid Waste:
-
Collect all aqueous and solvent solutions containing this compound.
-
Use a dedicated, sealed, and clearly labeled hazardous waste container compatible with the solvents used.[3]
-
Crucially, do not mix this waste stream with other, incompatible chemical wastes. [4] For example, avoid mixing with strong acids or oxidizing agents which could potentially react with the propargyl group.
-
-
Contaminated Sharps:
-
Any needles, syringes, or glass Pasteur pipettes contaminated with the compound must be disposed of in a designated sharps container rated for hazardous chemical waste.[3]
-
Step 2: Containerization and Labeling
Clear and accurate labeling prevents accidents and ensures proper handling by waste management personnel.
-
Container Choice: Use containers that are chemically compatible with the waste, in good condition, and have a secure, leak-proof lid.[4][8]
-
Labeling: All waste containers must be clearly labeled with:
Step 3: Storage Pending Disposal
Temporary storage of hazardous waste in the laboratory must be done safely.
-
Store sealed and labeled waste containers in a designated and secure Satellite Accumulation Area (SAA) .[9]
-
This area should be well-ventilated, away from general laboratory traffic, and secondary containment should be used to capture any potential leaks.
-
Ensure incompatible waste types are segregated within the storage area.[8]
Step 4: Final Disposal
The final disposal must be handled by trained professionals.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the collection of the waste.[3][6]
-
Provide the EHS office with the full chemical name and any available safety information to ensure they can manage the waste stream appropriately.
Disposal Decision Workflow
To simplify the process, the following flowchart outlines the decision-making steps for the proper disposal of this compound and its associated waste.
Caption: Disposal workflow for this compound.
By adhering to these scientifically grounded procedures, laboratory professionals can ensure that the final chapter of their research is conducted with the highest commitment to safety and environmental stewardship. Always consult your institution's specific waste management policies as they may have additional requirements.
References
- 1. Structure and properties of CY3 - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. danielshealth.com [danielshealth.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
